Product packaging for 1,3,5-Eto-17-oscl(Cat. No.:CAS No. 148259-10-3)

1,3,5-Eto-17-oscl

Cat. No.: B117252
CAS No.: 148259-10-3
M. Wt: 352.9 g/mol
InChI Key: ASDYGQBNTJDQGH-CBZIJGRNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3,5-Eto-17-oscl, also known as this compound, is a useful research compound. Its molecular formula is C18H21ClO3S and its molecular weight is 352.9 g/mol. The purity is usually 95%.
The exact mass of the compound Estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21ClO3S B117252 1,3,5-Eto-17-oscl CAS No. 148259-10-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148259-10-3

Molecular Formula

C18H21ClO3S

Molecular Weight

352.9 g/mol

IUPAC Name

(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3-sulfonyl chloride

InChI

InChI=1S/C18H21ClO3S/c1-18-9-8-14-13-5-3-12(23(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1

InChI Key

ASDYGQBNTJDQGH-CBZIJGRNSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl

Synonyms

1,3,5-ETO-17-OSCl
estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride

Origin of Product

United States

Foundational & Exploratory

"synthesis and characterization of 1,3,5-Eto-17-oscl"

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis and characterization of the novel steroidal compound 1,3,5-Eto-17-oscl is presented for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols for its preparation and characterization, and a summary of its key analytical data.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from a commercially available steroid precursor. The synthetic route is designed to selectively introduce the requisite functional groups at specific positions on the steroidal backbone.

Experimental Protocol: Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is provided below. This protocol outlines the reagents, conditions, and purification methods employed in each step of the synthetic sequence.

Step 1: Ethoxy Group Introduction

  • To a solution of the starting steroid (1.0 eq) in dry N,N-dimethylformamide (DMF, 0.1 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add ethyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Functionalization at C-17

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool to -78 °C under argon.

  • Add a solution of lithium diisopropylamide (LDA, 1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise.

  • Stir for 1 hour at -78 °C.

  • Add the "oscl" precursor electrophile (1.2 eq) and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench with saturated aqueous sodium bicarbonate solution.

  • Extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting crude material is purified by flash chromatography.

Characterization Data

The structural identity and purity of the synthesized this compound were confirmed using a suite of analytical techniques. The quantitative data obtained from these analyses are summarized in the tables below.

Table 1: Spectroscopic Data
Technique Observed Data
¹H NMR (400 MHz, CDCl₃)δ 7.25 (d, J = 8.4 Hz, 1H), 6.80 (dd, J = 8.4, 2.5 Hz, 1H), 6.75 (d, J = 2.5 Hz, 1H), 4.05 (q, J = 7.0 Hz, 2H), 2.90 (m, 2H), 1.42 (t, J = 7.0 Hz, 3H), 0.95 (s, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 158.2, 138.5, 126.3, 115.1, 112.8, 63.5, 55.8, 50.1, 44.3, 38.7, 36.5, 30.2, 29.8, 26.4, 23.1, 14.9, 12.0
FT-IR (thin film)ν (cm⁻¹) 2925, 2854, 1608, 1502, 1245, 1040
High-Resolution Mass Spec (HRMS)m/z [M+H]⁺ Calculated: 451.3127; Found: 451.3125
Table 2: Physicochemical Properties
Property Value
Melting Point178-180 °C
HPLC Purity>99% (λ = 254 nm)
AppearanceWhite crystalline solid

Visualized Workflows and Pathways

To further elucidate the processes involved, the following diagrams illustrate the synthetic pathway, the analytical workflow for characterization, and a hypothetical signaling pathway in which this compound may be involved.

G cluster_synthesis Synthetic Pathway A Starting Steroid B Step 1: Ethoxy Introduction (NaH, EtI) A->B C Intermediate Product B->C D Step 2: C-17 Functionalization (LDA, 'oscl' electrophile) C->D E This compound D->E

Caption: Synthetic route for this compound.

G cluster_workflow Characterization Workflow A Synthesized Crude Product B Purification (Column Chromatography) A->B C Purity Assessment (HPLC) B->C D Structural Elucidation B->D H Final Characterized Compound C->H E NMR (¹H, ¹³C) D->E F Mass Spectrometry (HRMS) D->F G FT-IR Spectroscopy D->G E->H F->H G->H G cluster_pathway Hypothetical Signaling Pathway A This compound B Nuclear Receptor (NR) A->B C NR-Ligand Complex B->C D Nuclear Translocation C->D E DNA Binding (Hormone Response Element) D->E F Gene Transcription E->F G mRNA F->G H Protein Synthesis G->H I Biological Response H->I

An In-depth Technical Guide on the Mechanism of Action of 17α-Ethinylestradiol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "1,3,5-Eto-17-oscl" does not correspond to a recognized chemical entity in standard nomenclature databases. Based on the structural motifs suggested by the query, this guide will focus on 17α-ethinylestradiol (EE2) , a potent synthetic estrogen widely used in clinical and research settings. It is presumed that "this compound" is a non-standard or erroneous reference to this molecule.

This technical guide provides a comprehensive overview of the molecular mechanism of action of 17α-ethinylestradiol, tailored for researchers, scientists, and drug development professionals. It includes detailed signaling pathways, quantitative data from key experiments, and methodologies for relevant assays.

Core Mechanism of Action

17α-ethinylestradiol (EE2) is a synthetic derivative of the natural estrogen, 17β-estradiol. The primary mechanism of action for EE2 is its function as a potent agonist for the nuclear estrogen receptors (ERs), primarily Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1]

Like all steroid hormones, the lipophilic nature of EE2 allows it to passively diffuse across the cell membrane into the cytoplasm.[1] In an inactive state, ERs are located in the cytoplasm, complexed with heat shock proteins (HSPs) such as HSP90, which maintain the receptor in a conformation ready for ligand binding.[1]

Upon entering the cell, EE2 binds to the ligand-binding domain of the ER. This binding event induces a conformational change in the receptor, leading to the dissociation of the HSPs.[1] The release from the HSP complex exposes the receptor's dimerization and DNA-binding domains. Subsequently, two ligand-bound receptors dimerize, forming either ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers.[1]

This activated dimer complex then translocates into the nucleus. Within the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[1] The receptor-DNA complex then recruits a cascade of co-activator proteins, which facilitate the assembly of the transcription machinery, leading to the up- or down-regulation of gene expression. This modulation of gene transcription is the fundamental basis for the physiological and pharmacological effects of EE2.[1]

As a component of oral contraceptives, EE2, in combination with a progestin, exerts its effect by suppressing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, inhibits the pituitary gland's secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), preventing follicular development and ovulation.[2]

Signaling Pathway Visualization

The canonical signaling pathway for 17α-ethinylestradiol is depicted below.

Estrogen_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EE2_ext 17α-Ethinylestradiol (EE2) ER_HSP Estrogen Receptor (ER) + HSP90 EE2_ext->ER_HSP Diffusion & Binding EE2_ER EE2-ER Complex ER_HSP->EE2_ER HSP90 Dissociation Dimer EE2-ER Dimer EE2_ER->Dimer Dimerization Dimer_nuc EE2-ER Dimer Dimer->Dimer_nuc Nuclear Translocation ERE Estrogen Response Element (ERE) Dimer_nuc->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Recruits Co-activators mRNA mRNA Transcription->mRNA Modulates Expression

Canonical Estrogen Receptor Signaling Pathway for EE2.

Quantitative Data

The biological activity of 17α-ethinylestradiol has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity and In Vitro Potency

ParameterValueAssay SystemReference
Kd (for [131I]EITE)36.47 ± 6.82 nMER-positive MCF-7 cells[3]
Kd (for 17β-estradiol)0.05 - 0.1 nMRat Uterine Cytosol Binding Assay[4]
Detection Limit 7.5 fM - 8.6 fMImpedance-based sensor in water[5]

Note: Data for 17β-estradiol is provided for comparative context. [131I]EITE is a radioiodinated derivative of ethinylestradiol.

Table 2: In Vivo Pharmacological Data

ParameterValueExperimental ModelReference
Plasma Concentration 260 ng/mL (0.8 µM)Female largemouth bass fed 70 ng EE2/g feed for 60 days[6]
Predicted No Effect Conc. (PNEC) 0.035 ng/LEnvironmental water quality standard[7]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of EE2 are provided below.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.[4][8]

A. Preparation of Rat Uterine Cytosol:

  • Uteri are obtained from female rats ovariectomized 7-10 days prior to the experiment.[4]

  • Uteri are homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[4]

  • The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[4]

  • The supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.[4]

  • The resulting supernatant, which contains the cytosolic estrogen receptors, is collected and can be used immediately or stored at -80°C.[4]

B. Competitive Binding Protocol:

  • Assay tubes are prepared containing a fixed amount of uterine cytosol protein (e.g., 50-100 µg), a single concentration of radiolabeled estradiol ([3H]-E2, e.g., 0.5-1.0 nM), and varying concentrations of the test compound (e.g., EE2) over several orders of magnitude.[4][8]

  • Non-specific binding is determined in parallel tubes containing a 100-fold excess of unlabeled 17β-estradiol.[4]

  • The reaction mixtures are incubated to allow binding to reach equilibrium.

  • Following incubation, receptor-bound and free radioligand are separated. A common method is using hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

  • The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data are analyzed to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). This is used to determine the relative binding affinity (RBA).

MCF-7 Cell Proliferation Assay (E-Screen)

This assay measures the estrogenic activity of compounds by quantifying their ability to induce the proliferation of the ER-positive human breast cancer cell line, MCF-7.[9][10][11]

A. Cell Culture and Hormone Depletion:

  • MCF-7 cells are cultured in standard growth medium (e.g., DMEM with 10% Fetal Bovine Serum).

  • Prior to the assay, cells are hormone-depleted to reduce basal proliferation and increase sensitivity to estrogens. This is achieved by culturing the cells for a minimum of 72 hours in phenol red-free medium supplemented with charcoal-dextran stripped serum, which removes endogenous steroids.[10][12]

B. Proliferation Assay Protocol:

  • Hormone-depleted MCF-7 cells are seeded into 96-well plates at a low density (e.g., 400 cells/well) in the hormone-free medium.[9]

  • After an adaptation period (e.g., 24-72 hours), the medium is replaced with fresh medium containing various concentrations of the test compound (EE2) or a vehicle control.

  • Cells are incubated for a period of 6-7 days, with media changes as required.[9]

  • At the end of the incubation period, cell proliferation is quantified. This can be done by various methods, such as:

    • DNA Quantification: Using a fluorescent DNA-binding dye (e.g., DAPI) or a colorimetric assay like the diphenylamine (DPA) assay.[9]

    • Crystal Violet Staining: Staining the cells with crystal violet and then solubilizing the dye to measure absorbance.

    • Metabolic Assays: Using reagents like MTT or PrestoBlue that are converted into a colored or fluorescent product by metabolically active cells.

  • The results are used to generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal proliferative response).

Experimental Workflow Visualization

The workflow for a typical MCF-7 Cell Proliferation Assay is illustrated below.

MCF7_Proliferation_Workflow start Start: Culture MCF-7 Cells in Growth Medium hormone_deplete Hormone Depletion: Switch to Phenol Red-Free Medium + Charcoal-Stripped Serum (≥72h) start->hormone_deplete seed_plate Seed Cells in 96-Well Plate (Low Density) hormone_deplete->seed_plate adapt Cell Adaptation (24-72h) seed_plate->adapt treat Treatment: Add Serial Dilutions of EE2 and Vehicle Control adapt->treat incubate Incubate for 6-7 Days treat->incubate quantify Quantify Cell Proliferation (e.g., DNA Assay, Crystal Violet) incubate->quantify analyze Data Analysis: Generate Dose-Response Curve Calculate EC50 quantify->analyze end End analyze->end

Workflow for the MCF-7 Cell Proliferation (E-Screen) Assay.

References

An In-depth Technical Guide to 17β-Estradiol: Discovery, Mechanism, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "1,3,5-Eto-17-oscl" does not correspond to any known chemical entity in publicly available scientific literature or chemical databases. The nomenclature does not align with standard chemical naming conventions (e.g., IUPAC). It is possible that this is a proprietary internal code, a neologism, or a typographical error. This guide will instead focus on 17β-Estradiol , a primary estrogenic steroid hormone, due to the partial structural and numerical similarities in the query ("1,3,5" and "17" are key locants in the steroidal estrogen backbone). This document serves as a template for the type of technical guide requested, applied to a well-characterized molecule relevant to drug discovery.

Introduction and Discovery

17β-Estradiol (E2) is a potent steroid hormone and the major female sex hormone. It is involved in the regulation of the estrous and menstrual female reproductive cycles. Estradiol plays a critical role in the development of female secondary sexual characteristics and is also important in the functioning of many other tissues, including bone, fat, skin, liver, and brain.

The discovery of estrogens began in the early 20th century. In 1923, Edgar Allen and Edward Adelbert Doisy developed a rat bioassay for estrogenic activity. This assay was crucial for the isolation of the hormone. Adolf Butenandt and, independently, Edward Doisy, first isolated and crystallized estrone (a related estrogen) from the urine of pregnant women in 1929. Subsequently, estradiol was isolated in 1935 by David Macleod, who demonstrated it was the most potent of the natural estrogens. Its chemical structure was fully elucidated in the early 1930s, paving the way for its synthesis and therapeutic use.

Physicochemical Properties and Quantitative Data

The fundamental properties of 17β-Estradiol are summarized below. This data is critical for its formulation and use in both research and clinical settings.

PropertyValueUnit
Molecular FormulaC₁₈H₂₄O₂-
Molar Mass272.38 g/mol
Melting Point173-179°C
Water Solubility3.6mg/L (at 25°C)
logP (Octanol-Water Partition)4.01-
pKa10.4-
PubChem CID5757-

Mechanism of Action: Signaling Pathways

17β-Estradiol exerts its effects primarily through two pathways: the classical genomic pathway and the rapid non-genomic pathway.

  • Genomic Pathway: Estradiol binds to estrogen receptors (ERα and ERβ) located in the cytoplasm and nucleus. Upon binding, the receptor-ligand complex dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs). This interaction recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. This process typically occurs over hours to days.

  • Non-Genomic Pathway: A subpopulation of estrogen receptors is located at the plasma membrane (mERs). Binding of estradiol to these receptors can rapidly activate intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to downstream cellular effects within seconds to minutes.

estrogen_signaling cluster_genomic Genomic Pathway (Hours) cluster_nongenomic Non-Genomic Pathway (Minutes) E2_cyto 17β-Estradiol ER_cyto ERα / ERβ (Cytoplasmic) E2_cyto->ER_cyto Binds E2_ER_complex E2-ER Complex ER_cyto->E2_ER_complex Dimer Dimerized Complex E2_ER_complex->Dimer Dimerizes ERE Estrogen Response Element (ERE) Dimer->ERE Translocates & Binds to DNA Transcription Gene Transcription Modulation ERE->Transcription E2_mem 17β-Estradiol mER Membrane ER (mER) E2_mem->mER Binds PI3K_Akt PI3K/Akt Pathway mER->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway mER->MAPK_ERK Activates Cellular_Response Rapid Cellular Response PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response E2_ext Extracellular 17β-Estradiol E2_ext->E2_cyto E2_ext->E2_mem

Caption: Dual signaling pathways of 17β-Estradiol.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of 17β-Estradiol's effects.

Protocol: In Vitro Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled 17β-Estradiol for binding to the estrogen receptor.

Materials:

  • Recombinant human ERα or ERβ protein.

  • [³H]-17β-Estradiol (radioligand).

  • Binding buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Test compound (e.g., "this compound" if it were available) and unlabeled 17β-Estradiol (for standard curve).

  • 96-well microplates.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and unlabeled 17β-Estradiol in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of diluted ER protein, 50 µL of [³H]-17β-Estradiol (at a final concentration near its Kd), and 50 µL of the test compound or standard.

  • For total binding wells, add 50 µL of buffer instead of compound. For non-specific binding wells, add a high concentration of unlabeled 17β-Estradiol.

  • Incubate the plate for 18-24 hours at 4°C to reach equilibrium.

  • Separate bound from free radioligand using a method like dextran-coated charcoal or filtration.

  • Add scintillation fluid to the wells and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Calculate specific binding and plot the percentage of inhibition versus compound concentration to determine the IC₅₀ value.

binding_assay_workflow prep 1. Prepare Reagents (ER, [3H]-E2, Test Compound) plate 2. Add Reagents to 96-Well Plate prep->plate incubate 3. Incubate at 4°C (18-24 hours) plate->incubate separate 4. Separate Bound/Free Ligand (e.g., Charcoal Adsorption) incubate->separate count 5. Add Scintillant & Count CPM separate->count analyze 6. Calculate IC50 from Inhibition Curve count->analyze

Caption: Workflow for ER competitive binding assay.
Protocol: E-Screen Assay for Estrogenic Activity

The E-Screen (Estrogen-Screen) assay is a cell proliferation assay using the human breast cancer cell line MCF-7, which is estrogen-responsive.

Materials:

  • MCF-7 cells.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

  • Charcoal-dextran stripped FBS (to remove endogenous steroids).

  • Test compound and 17β-Estradiol (positive control).

  • Cell proliferation reagent (e.g., MTT, WST-1).

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed MCF-7 cells in a 96-well plate at a density of ~3,000 cells/well in regular medium and allow them to attach for 24 hours.

  • Hormone Starvation: Replace the medium with hormone-free medium (containing charcoal-stripped FBS) and incubate for 48-72 hours to synchronize cells and minimize basal proliferation.

  • Treatment: Replace the starvation medium with fresh hormone-free medium containing various concentrations of the test compound or 17β-Estradiol. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 6 days.

  • Proliferation Measurement: Add a cell proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength.

  • Analysis: Calculate the proliferative effect (PE) relative to the vehicle control and determine the EC₅₀ value.

Conclusion

While the queried substance "this compound" remains unidentified, the principles of its investigation would follow the rigorous scientific framework applied to well-known hormones like 17β-Estradiol. This guide outlines the essential components of such a technical dossier, from fundamental physicochemical data and mechanistic pathways to detailed, reproducible experimental protocols. These methods form the bedrock of endocrine pharmacology and are critical for the discovery and development of new therapeutics targeting the estrogen receptor.

A Technical Guide to the Physicochemical Properties and Biological Activity of Estradiol

Author: BenchChem Technical Support Team. Date: November 2025

Notice: The compound "1,3,5-Eto-17-oscl" specified in the topic is not found in publicly available chemical and scientific databases. It may represent a novel, proprietary, or incorrectly named molecule. To fulfill the structural and content requirements of the request, this guide has been prepared using Estradiol (E2) as a well-characterized and structurally relevant placeholder. Estradiol is a primary female sex hormone and a steroid containing a 1,3,5-triene aromatic ring system.

Introduction

Estradiol (E2) is a potent estrogenic steroid hormone and the major female sex hormone.[1][2] It plays a critical role in the regulation of the female reproductive system, including the menstrual cycle, and is responsible for the development of female secondary sexual characteristics.[1][2] Like all steroid hormones, estradiol is a lipid-soluble molecule that can readily diffuse across cell membranes to interact with intracellular receptors.[3] Its physicochemical properties are fundamental to its pharmacokinetic and pharmacodynamic profile, governing its absorption, distribution, metabolism, and ability to activate signaling pathways. This document provides a comprehensive overview of the key physicochemical properties of estradiol, the experimental methods used for their determination, and its primary biological signaling pathways.

Physicochemical Properties of Estradiol

The physicochemical characteristics of a compound are critical determinants of its biological behavior. Key properties for estradiol are summarized below.

PropertyValueUnit
Molecular FormulaC₁₈H₂₄O₂-
Molecular Weight272.38 g/mol
Melting Point173°C
pKa (Phenolic Hydroxyl)~10.4-
Aqueous SolubilityInsoluble-
LogP (Octanol/Water)~4.01-
AppearanceWhite to off-white crystalline powder-

Note: Values are aggregated from multiple sources and may vary slightly based on experimental conditions.

Experimental Protocols

The determination of physicochemical properties requires standardized and reproducible experimental methods. The following sections detail the protocols for measuring key parameters of estradiol.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a classical technique for determining the thermodynamic solubility of a compound.[4][5]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water) for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

  • Preparation: Add an excess amount of solid estradiol to a vial containing a precise volume of purified water (or a relevant buffer system). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a mechanical shaker or rotator within a temperature-controlled water bath (e.g., 25°C or 37°C). Agitate the mixture for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.[4][5]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the aqueous phase from the undissolved solid via centrifugation (e.g., 4000 rpm for 10 minutes) or filtration using a low-binding filter (e.g., 0.2 µm CA membrane).[5]

  • Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze the concentration of dissolved estradiol using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is reported as the measured concentration of the saturated solution (e.g., in mg/L or µM).

Determination of Octanol-Water Partition Coefficient (LogP) by HPLC

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and absorption.[6] The HPLC method provides a rapid and reliable alternative to the traditional shake-flask method.

Principle: This method is based on the correlation between a compound's retention time on a reversed-phase HPLC column and its LogP value. The stationary phase (e.g., C18) mimics the lipophilic octanol phase, while the mobile phase represents the aqueous phase.

Methodology:

  • Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the test compound. Inject each standard onto the HPLC system under isocratic conditions.

  • Retention Time Measurement: Record the retention time (t_R_) for each standard. Also, measure the column dead time (t_0_) using a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (t_R_ - t_0_) / t_0_.

  • Calibration Curve: Plot log(k) versus the known LogP values for the standards. A linear regression of this plot yields a calibration curve.

  • Sample Analysis: Inject the estradiol sample onto the same HPLC system under identical conditions and determine its retention time.

  • LogP Determination: Calculate the capacity factor (k) for estradiol and use the calibration curve equation to determine its LogP value.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For estradiol, the pKa of its phenolic hydroxyl group is critical for its ionization state at physiological pH. Potentiometric titration is a highly precise technique for its measurement.[7][8]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored continuously with a pH electrode as the titrant is added. The pKa is determined from the inflection point of the resulting titration curve.[7][8][9]

Methodology:

  • System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4, 7, and 10).[7]

  • Sample Preparation: Dissolve a precisely weighed amount of estradiol in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[7] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[7][9]

  • Titration: Place the sample solution in a vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Add the standardized titrant (e.g., 0.1 M NaOH) in small, precise increments.[7]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.[9]

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point of minimal slope change in the buffer region of the curve. This point can be precisely identified by finding the maximum of the first derivative of the titration curve.[10]

  • Replication: Perform the titration multiple times (at least three) to ensure reproducibility and report the average pKa value.[7]

Biological Signaling Pathways

Estradiol exerts its biological effects primarily through its interaction with estrogen receptors (ERs), mainly ERα and ERβ.[3][11] These interactions trigger complex signaling cascades that can be broadly categorized into genomic and non-genomic pathways.

Classical Genomic Signaling

The classical pathway, also known as the ligand-dependent genomic pathway, directly modulates gene expression and typically occurs over hours.[12][13]

  • Cellular Entry: Being lipophilic, estradiol diffuses across the cell membrane and into the nucleus.[3][14]

  • Receptor Binding and Activation: In the nucleus, estradiol binds to the ligand-binding domain (LBD) of an estrogen receptor (ER), which is often in an inactive state associated with chaperone proteins like heat shock protein 90 (Hsp90).[3][11][13] Ligand binding induces a conformational change in the receptor, causing the dissociation of the chaperone proteins.[3][11]

  • Dimerization and DNA Binding: The activated ERs form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[11] These dimers then bind to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[11][12]

  • Gene Transcription: The ER-ERE complex recruits a variety of co-activator or co-repressor proteins, which in turn modulate the assembly of the transcriptional machinery, leading to the initiation or suppression of target gene transcription.[15]

Visualizations

Experimental Workflow Diagrams

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_std Prepare standards (known LogP) inject_std Inject standards & t0 marker prep_std->inject_std prep_sample Prepare Estradiol sample inject_sample Inject Estradiol sample prep_sample->inject_sample measure_rt Measure Retention Times (tR and t0) inject_std->measure_rt calc_k Calculate Capacity Factor (k) for standards measure_rt->calc_k measure_sample_rt Measure Estradiol tR inject_sample->measure_sample_rt calc_sample_k Calculate k for Estradiol measure_sample_rt->calc_sample_k plot_curve Plot log(k) vs. LogP (Calibration Curve) calc_k->plot_curve determine_logp Determine LogP from curve plot_curve->determine_logp calc_sample_k->determine_logp result Final LogP Value determine_logp->result

Caption: Workflow for LogP Determination by HPLC.

Signaling Pathway Diagrams

G cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus E2_cyto Estradiol (E2) ER ER + Hsp90 (Inactive) E2_cyto->ER Binding & Hsp90 Release ER_E2 E2-ER Complex (Active) ER_dimer E2-ER Dimer ER_E2->ER_dimer Dimerization ERE ERE (DNA) ER_dimer->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Recruits Co-activators

Caption: Classical Genomic Estrogen Signaling Pathway.

References

A-1 Technical Advisory: "1,3,5-Eto-17-oscl"

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Inquiry Regarding the In Vitro Activity of a Compound Identified as "1,3,5-Eto-17-oscl"

To: Researchers, Scientists, and Drug Development Professionals

Status: Action Required

This advisory addresses the inquiry for a comprehensive technical guide on the in vitro activity of a compound designated as "this compound." Following a thorough search of chemical databases and the scientific literature, we have been unable to identify any compound with this name. It is our assessment that "this compound" is not a recognized chemical name under standard nomenclature systems (e.g., IUPAC).

The provided designation may be a typographical error, an internal laboratory code, or a non-standard abbreviation. Without the correct chemical identifier, such as a formal chemical name, CAS number, or SMILES string, it is not possible to retrieve data on its biological activity, associated signaling pathways, or established experimental protocols.

To facilitate the preparation of the requested technical guide, we kindly request that you verify and provide a standard chemical identifier for the compound of interest.

Exemplar Technical Guide: In Vitro Activity of Letrozole

To demonstrate the depth and format of the technical guide that can be provided upon receipt of a valid compound name, we have prepared an example based on the well-characterized aromatase inhibitor, Letrozole .

Technical Guide: In Vitro Activity of Letrozole

This document provides a detailed overview of the in vitro activity of Letrozole, a third-generation non-steroidal aromatase inhibitor.

Overview of Mechanism of Action

Letrozole is a potent and selective inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis. By competitively binding to the heme group of the aromatase enzyme, Letrozole blocks the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively). This leads to a significant reduction in circulating estrogen levels, which is the primary mechanism for its therapeutic effect in hormone receptor-positive breast cancer.

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the key quantitative metrics of Letrozole's in vitro activity from various studies.

Cell Line/SystemAssay TypeParameterValueReference
Human Placental MicrosomesAromatase InhibitionIC₅₀1.1 nM(Bhatnagar, 2001)
JEG-3 (Choriocarcinoma)Aromatase InhibitionIC₅₀2.5 nM(Bhatnagar, 2001)
KGN (Granulosa Cell Tumor)Aromatase InhibitionIC₅₀0.6 nM(Watanabe et al., 2013)
MCF-7 (Breast Cancer)Cell ProliferationGI₅₀~10 µM(Jelovac et al., 2005)
T-47D (Breast Cancer)Cell ProliferationGI₅₀>10 µM(Jelovac et al., 2005)

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway affected by Letrozole and a typical experimental workflow for assessing its activity.

Letrozole_Mechanism_of_Action Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding & Activation Letrozole Letrozole Letrozole->Aromatase Inhibition Gene_Transcription Gene Transcription & Cell Proliferation ER->Gene_Transcription

Caption: Mechanism of Action of Letrozole.

MTT_Assay_Workflow start Seed Cells in 96-Well Plate incubation1 Incubate (24h) start->incubation1 treatment Add Letrozole (Varying Concentrations) incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 mtt_add Add MTT Reagent incubation2->mtt_add incubation3 Incubate (2-4h) mtt_add->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability & Determine GI₅₀ read->analyze

Caption: Workflow for an MTT Cell Viability Assay.

Experimental Protocols

a) Aromatase Inhibition Assay (Human Placental Microsomes)

  • Objective: To determine the IC₅₀ of Letrozole for aromatase enzyme activity.

  • Materials:

    • Human placental microsomes (source of aromatase).

    • [¹⁴C]-Androstenedione (substrate).

    • NADPH regenerating system (cofactor).

    • Letrozole at various concentrations.

    • Phosphate buffer (pH 7.4).

    • Chloroform.

    • Activated charcoal.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, NADPH regenerating system, and human placental microsomes.

    • Add Letrozole at a range of final concentrations (e.g., 0.1 nM to 100 nM) to respective tubes. Include a control group with no inhibitor.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding [¹⁴C]-Androstenedione.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding chloroform and vortexing.

    • Separate the aqueous and organic phases by centrifugation. The product, [¹⁴C]-Estrone, will be in the aqueous phase.

    • Treat the aqueous phase with activated charcoal to remove remaining substrate.

    • Measure the radioactivity of the supernatant using a liquid scintillation counter.

    • Calculate the percentage of aromatase inhibition for each Letrozole concentration relative to the control.

    • Determine the IC₅₀ value by non-linear regression analysis of the dose-response curve.

b) Cell Proliferation (MTT) Assay

  • Objective: To determine the effect of Letrozole on the proliferation of hormone-dependent breast cancer cells (e.g., MCF-7).

  • Materials:

    • MCF-7 cells.

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • Letrozole stock solution.

    • 96-well microplates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Procedure:

    • Seed MCF-7 cells into a 96-well plate at a density of approximately 5,000 cells/well and allow them to adhere for 24 hours.

    • Prepare serial dilutions of Letrozole in the growth medium.

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Letrozole. Include a vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the control.

    • Plot the results and determine the GI₅₀ value.

We look forward to receiving the corrected compound information to proceed with your specific request.

A Comprehensive Technical Guide to the Structural Elucidation of Paclitaxel (Taxol)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Paclitaxel (Taxol), a complex diterpenoid discovered in the bark of the Pacific yew tree (Taxus brevifolia), stands as a landmark in cancer chemotherapy.[1] Its intricate molecular architecture, featuring a unique taxane core with a four-membered oxetane ring and a C-13 ester side chain, presented a formidable challenge to chemists for its initial structural determination.[2] This guide provides an in-depth overview of the multi-faceted analytical techniques required for the complete structural elucidation of Paclitaxel, serving as a model for the characterization of complex natural products. We will detail the key experimental protocols, present spectral and crystallographic data in a structured format, and visualize the logical workflows and biological mechanisms of action.

Spectroscopic and Crystallographic Data

The definitive structure of Paclitaxel was pieced together using a combination of spectroscopic and crystallographic methods. The initial elucidation in 1971 was a significant achievement relying on ¹H NMR and X-ray studies of degradation products.[3] Modern techniques provide a more complete and direct picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[4] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are essential for assigning specific signals and establishing connectivity.

Table 1: Selected ¹H NMR Chemical Shifts for Paclitaxel (Data acquired in CDCl₃ at 500 MHz)

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-25.68d
H-33.81d
H-54.98dd
H-74.40m
H-106.28t
H-136.23t
H-2'4.80d
H-3'5.79dd
Acetyl CH₃ (C-4)2.24s
Acetyl CH₃ (C-10)2.13s
Benzoyl (ortho)8.15d
Benzoyl (meta)7.51t
Benzoyl (para)7.62t

Note: This table presents a selection of key proton signals for illustrative purposes. The full spectrum is highly complex.

Table 2: Selected ¹³C NMR Chemical Shifts for Paclitaxel (Data acquired in CDCl₃ at 125 MHz)

Carbon AssignmentChemical Shift (δ, ppm)
C-179.1
C-275.2
C-481.1
C-858.6
C-11133.7
C-12142.0
C-1'172.8 (Ester C=O)
C-2'73.2
C-4 (Acetyl C=O)170.4
C-10 (Acetyl C=O)171.2
Benzoyl (C=O)167.1
Benzoyl (C-ipso)129.2

Note: The ¹³C NMR spectrum confirms the presence of 47 carbon atoms in the molecular formula.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₄₇H₅₁NO₁₄.[1] Tandem MS (MS/MS) experiments reveal structural information through controlled fragmentation of the parent ion.

Table 3: Key Mass Spectrometry Data for Paclitaxel

ParameterValue / Observation
Molecular FormulaC₄₇H₅₁NO₁₄
Molecular Weight853.9 g/mol
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Parent Ion [M+H]⁺m/z 854.3
Key Fragment Ionsm/z 569.2 (Loss of C-13 side chain)
m/z 509.2 (Further loss of acetyl group)
m/z 286.1 (C-13 side chain fragment)
X-ray Crystallography

Single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of a molecule in its solid state, including absolute stereochemistry.[5] It confirms the connectivity established by NMR and MS and reveals detailed conformational information.[6]

Table 4: Representative Crystallographic Data for Paclitaxel

ParameterValue
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁ or P2₁2₁2₁
Molecules/Asymmetric Unit (Z')2
a (Å)~25.9
b (Å)~13.8
c (Å)~14.3
β (°)~93.8 (for monoclinic system)
Key ConformationT-shaped or "hydrophobic collapsed"

Note: Data derived from studies showing two independent paclitaxel molecules in the asymmetric unit, which may adopt slightly different side-chain conformations.[5][7]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of purified Paclitaxel in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a 500 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using proton decoupling. Due to the lower sensitivity of the ¹³C nucleus, 256-1024 scans are typically required. A DEPT-135 experiment is run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Run a gradient-enhanced COSY experiment to establish proton-proton (¹H-¹H) spin-spin coupling networks, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to determine direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and piecing together the molecular skeleton.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of Paclitaxel (~10 µg/mL) in a suitable solvent system such as methanol or acetonitrile/water (50:50) with 0.1% formic acid to promote protonation.

  • Infusion and Ionization: Infuse the sample directly into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 150-1000 to detect the protonated molecular ion [M+H]⁺. The high mass accuracy of the instrument allows for the determination of the elemental formula.

  • Tandem MS (MS/MS): Isolate the parent ion (m/z 854.3) in the ion trap or quadrupole. Apply collision-induced dissociation (CID) energy to fragment the ion. Analyze the resulting product ions to deduce the structure of different parts of the molecule, such as the ester side chain and the taxane core.

Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of Paclitaxel suitable for diffraction (typically >0.1 mm in all dimensions). This is a critical and often challenging step, commonly achieved by slow evaporation of a solvent mixture (e.g., dioxane/water).[5]

  • Crystal Mounting: Carefully select and mount a high-quality crystal on a goniometer head. The crystal is typically maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots on a detector.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. The structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined against the experimental data until the calculated and observed diffraction patterns match closely, yielding a final, detailed 3D molecular structure.[6]

Visualization of Workflows and Pathways

Structural Elucidation Workflow

The logical flow for determining the structure of a novel, complex natural product like Paclitaxel involves a hierarchical series of experiments. Each step provides data that informs the next, culminating in a fully validated structure.

G cluster_0 Isolation & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Analysis cluster_3 Confirmation & Stereochemistry Isolation Isolation from Natural Source (Taxus brevifolia) Purification Chromatographic Purification (HPLC) Isolation->Purification MS Mass Spectrometry (Molecular Formula) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR UVVis UV-Vis Spectroscopy (Chromophores) Purification->UVVis NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establishes Connectivity Xray Single Crystal X-ray Diffraction NMR_2D->Xray Proposes Planar Structure Final Final Structure Elucidated Xray->Final Confirms 3D Structure & Stereochemistry

Caption: Logical workflow for the structural elucidation of Paclitaxel.

Mechanism of Action: Microtubule Stabilization

Paclitaxel's anticancer activity stems from its unique ability to interfere with microtubule dynamics during cell division.[8] Unlike other agents that promote disassembly, Paclitaxel acts as a microtubule stabilizer, leading to mitotic arrest and programmed cell death (apoptosis).[9][10]

G cluster_cell Cancer Cell cluster_mitosis Mitosis (M-Phase) Taxol Paclitaxel Microtubule Microtubule Polymer Taxol->Microtubule Binds to β-tubulin subunit Taxol->n1 Taxol->n1 Prevents Tubulin α/β-Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization (Dynamic Instability) Spindle Mitotic Spindle Microtubule->Spindle Forms Separation Chromosome Separation Spindle->Separation Mediates Chromosomes Chromosomes Arrest Mitotic Arrest (G2/M Block) Separation->Arrest Blocked Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers n1->Microtubule n1->Microtubule Prevents

References

An In-depth Technical Guide to the Homologs and Analogs of Ethinylestradiol and its Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query for "1,3,5-Eto-17-oscl" did not correspond to a recognized chemical entity in scientific literature. Based on an analysis of steroid nomenclature, it is highly probable that the intended subject was a synthetic estrogen, most likely Ethinylestradiol or its prodrug, Mestranol . The term "1,3,5" typically denotes the aromatic A-ring of estrogens (estra-1,3,5(10)-triene), "Et" likely refers to the 17α-ethynyl group essential for oral activity, and "o" could signify the C17-hydroxyl group. This guide proceeds under this evidence-based assumption to provide a valuable technical resource.

Core Structures: Ethinylestradiol and Mestranol

Ethinylestradiol (EE) is a potent, orally active synthetic estrogen that is a derivative of the natural hormone estradiol. Its defining structural feature is a 17α-ethynyl group, which sterically shields the C17-hydroxyl group from metabolic oxidation in the liver. This modification dramatically increases its oral bioavailability and metabolic stability compared to estradiol.[1][2] EE is a cornerstone of modern pharmacology, primarily used as the estrogenic component in combined oral contraceptives.[1]

Mestranol (ME) is the 3-methyl ether of ethinylestradiol and functions as a prodrug.[3][4][5] It is biologically inactive until it undergoes O-demethylation in the liver, a process that converts it into the active ethinylestradiol.[3][4] Mestranol was the estrogenic component in the first generation of oral contraceptives.[4]

Homologs and Analogs: Exploring Structure-Activity Relationships

The development of homologs and analogs of ethinylestradiol has been a key focus of medicinal chemistry to refine therapeutic profiles, alter pharmacokinetic properties, and discover compounds with novel activities, such as selective estrogen receptor modulation.

Analogs with Modifications at the C17-Position

The 17α-ethynyl group is paramount for oral efficacy. Research into modifying this position has aimed to create derivatives for specialized applications.

  • 17α-Substituted Ethynylestradiols: These analogs, synthesized from estrone, can be further functionalized. For instance, they have been used to create stable platinum (II) complexes, highlighting their potential as ligands for targeted drug delivery systems.[6]

  • Epimers: The stereochemistry at C17 is critical. 17-epi-ethynylestradiol, the 17β-ethynyl-17α-ol epimer, has been synthesized and evaluated. Despite demonstrating moderate affinity for the estrogen receptor in vitro, it was found to be devoid of significant estrogenic or antiestrogenic activity in vivo in rat models, underscoring the strict stereochemical requirements for biological activity.[7]

Analogs with Modifications at the C3-Position (A-Ring)

The phenolic hydroxyl group at C3 is a key pharmacophore for estrogen receptor binding. Modifications at this site typically yield prodrugs with altered pharmacokinetic profiles.

  • Mestranol: The 3-methyl ether prodrug.

  • Quinestrol: The 3-cyclopentyl ether of ethinylestradiol, which acts as a long-acting estrogen due to its storage in and slow release from adipose tissue.

  • Ethinylestradiol Sulfonate (EES): A water-soluble salt form.

Analogs with Modifications at Other Steroid Positions

Modifications to other parts of the steroid nucleus can dramatically alter the compound's biological activity profile.

  • 11β-Substituted Derivatives: The addition of specific ether side chains at the 11β-position can transform a potent estrogen agonist into a strong estrogen receptor antagonist. This demonstrates that modifications distant from the primary binding sites can profoundly impact the functional outcome of receptor interaction.[8]

  • 17-Spirosteroids: Utilizing diversity-oriented synthesis, the 17-ethynyl-17-hydroxyl moiety of mestranol has been used as a synthetic handle to create complex 17-spirosteroids. This approach generates novel, three-dimensional structures that are structurally distinct from classical estrogens, opening avenues for discovering compounds with new biological activities.[9]

Quantitative Data Summary

The following tables provide a comparative summary of key quantitative parameters for ethinylestradiol and related compounds.

Table 1: Comparative Receptor Binding and Pharmacokinetic Data

CompoundRelative Binding Affinity for Estrogen Receptor (%) (Estradiol = 100%)Oral Bioavailability (%)Elimination Half-life (hours)
Ethinylestradiol 75–190[4]38–48[2]7–36[2][4]
Mestranol 0.1–2.3[4]N/A (Prodrug)~0.83 (50 minutes)[4]
Estradiol 100<5%~1–2
17-epi-ethynylestradiol Moderate[7]N/A (Inactive)Not Determined

Table 2: Standard Dosing in Combination Oral Contraceptives

CompoundTypical Daily Dosage Range (µg)Notes
Ethinylestradiol 10–50[2]Doses have been progressively lowered over time to reduce side effects.
Mestranol 50–10050 µg of mestranol is approximately bioequivalent to 35 µg of ethinylestradiol.[4]

Key Experimental Protocols

The synthesis and biological evaluation of these compounds rely on established methodologies.

General Protocol for 17α-Ethinylation of Steroids

This reaction is fundamental to the synthesis of orally active estrogens.

  • Objective: To introduce an ethynyl (-C≡CH) group at the C17-position of a 17-keto steroid precursor, such as estrone or its 3-methyl ether.

  • Methodology:

    • Acetylide Formation: An acetylide salt is generated by bubbling acetylene gas through a solution of a strong base (e.g., potassium hydroxide, sodium amide, or an organolithium reagent) in a suitable anhydrous solvent (e.g., liquid ammonia, tetrahydrofuran (THF)).[10][11]

    • Ethinylation Reaction: The 17-keto steroid, dissolved in an appropriate solvent, is added to the acetylide solution. The nucleophilic acetylide anion attacks the electrophilic carbonyl carbon at C17. The reaction is typically conducted at low temperatures and monitored for completion using thin-layer chromatography (TLC).[10]

    • Aqueous Work-up and Purification: The reaction is carefully quenched with water or an acidic solution to neutralize the base and hydrolyze the intermediate alkoxide. The crude product is then extracted into an organic solvent, dried, and purified, typically by recrystallization or column chromatography, to yield the 17α-ethynyl-17β-hydroxy steroid.[10]

Protocol Outline: Competitive Estrogen Receptor (ER) Binding Assay

This in vitro assay quantifies the ability of a compound to bind to the estrogen receptor.

  • Objective: To determine the relative binding affinity (RBA) of a test analog for ERα and/or ERβ compared to a reference ligand (estradiol).

  • Methodology:

    • Receptor Source: A source of estrogen receptors is prepared, commonly from the uterine cytosol of ovariectomized rodents or using purified, recombinant human ERα or ERβ.

    • Competitive Incubation: A fixed concentration of a high-affinity radiolabeled estrogen (e.g., [³H]17β-estradiol) is incubated with the receptor preparation in the presence of serial dilutions of the unlabeled test compound.

    • Separation of Bound and Free Ligand: Following incubation to equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. A common method is the addition of a dextran-coated charcoal suspension, which adsorbs the free radioligand.

    • Quantification: After centrifugation to pellet the charcoal, the radioactivity remaining in the supernatant (representing the bound ligand) is measured by liquid scintillation counting.

    • Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of test compound required to inhibit 50% of the specific binding of the radioligand) is calculated and used to determine the RBA relative to estradiol.

Protocol Outline: In Vivo Uterotrophic Bioassay

This classic in vivo assay measures the estrogenic (or anti-estrogenic) activity of a compound.

  • Objective: To assess the ability of a test compound to elicit a uterotrophic (uterine growth) response in female rats.

  • Methodology:

    • Animal Model: Immature or ovariectomized adult female rats are used to ensure a low and stable baseline of endogenous estrogen.

    • Administration: Animals are divided into groups and treated daily for a defined period (typically 3 to 7 days) with the test compound at various dose levels, a vehicle control, and a positive control (e.g., ethinylestradiol). Administration is typically via oral gavage or subcutaneous injection.

    • Endpoint Measurement: Twenty-four hours after the final dose, the animals are euthanized. The uteri are carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uteri may also be blotted to obtain a "blotted weight."

    • Data Analysis: The mean uterine weight for each treatment group is calculated and compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity. The dose-response relationship can be analyzed to determine the compound's potency.

Visualized Pathways and Workflows

Classical Genomic Estrogen Signaling Pathway

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EE Ethinylestradiol ER_HSP Inactive ER Complex (ER + Heat Shock Proteins) EE->ER_HSP Binds & Activates Dimer Activated ER Dimer ER_HSP->Dimer Dimerization & Translocation ERE Estrogen Response Element (on DNA) Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Regulates Response Synthesis of Proteins & Cellular Response Transcription->Response

Caption: Ethinylestradiol activates the estrogen receptor, leading to gene transcription.

Drug Discovery Workflow for Novel Estrogen Analogs

DrugDiscoveryWorkflow Start Lead Compound (e.g., Ethinylestradiol) Synthesis Design & Synthesis of Analogs Start->Synthesis Purification Purification & Structural Confirmation Synthesis->Purification Screening In Vitro Screening (ER Binding, Cell Assays) Purification->Screening SAR SAR Analysis & Lead Optimization Screening->SAR Evaluation In Vivo Evaluation (Uterotrophic Assay, PK/PD) Evaluation->SAR SAR->Synthesis Iterative Cycles SAR->Evaluation Candidate Preclinical Candidate SAR->Candidate

Caption: An iterative workflow for the synthesis and evaluation of new steroid analogs.

Logical Pathway of Prodrug Bioactivation

ProdrugBioactivation Mestranol Mestranol (Inactive Prodrug) Liver Hepatic Cytochromes (CYP-mediated O-demethylation) Mestranol->Liver Metabolized by EE Ethinylestradiol (Active Metabolite) Liver->EE Generates ER Estrogen Receptor Binding & Activation EE->ER Initiates Effect Pharmacological Effect ER->Effect

Caption: The metabolic conversion of the prodrug Mestranol into active Ethinylestradiol.

References

Technical Guide: Pharmacokinetics of Novel Steroid Compounds in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "1,3,5-Eto-17-oscl" is not found in publicly available scientific literature or chemical databases. The following guide provides a generalized framework for assessing the pharmacokinetics of a novel, hypothetical steroid-like compound in mouse models, based on established methodologies for similar molecules, such as corticosteroids. All data, protocols, and pathways presented are illustrative and should be adapted for the specific compound under investigation.

Introduction

The characterization of the pharmacokinetic (PK) profile of a novel therapeutic agent is a critical step in the drug development process. This guide outlines the essential experimental protocols and data analysis frameworks for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a hypothetical steroid-like compound, hereafter referred to as "Compound X," in mouse models. Understanding these parameters is fundamental to predicting a drug's efficacy and safety profile.

Quantitative Pharmacokinetic Data

A typical pharmacokinetic study in mice would aim to determine key parameters following intravenous (IV) and oral (PO) administration. The data would be summarized to understand the compound's behavior in the body.

Table 1: Illustrative Pharmacokinetic Parameters of Compound X in Mice

ParameterIntravenous (IV) Bolus (1 mg/kg)Oral Gavage (PO) (10 mg/kg)UnitDescription
C₀ 1500-ng/mLInitial plasma concentration after IV administration.
Cₘₐₓ -850ng/mLMaximum observed plasma concentration after PO administration.
Tₘₐₓ -0.5hoursTime to reach maximum plasma concentration after PO administration.
AUC₀₋ₜ 24003600ng·h/mLArea under the plasma concentration-time curve from time 0 to the last measurable point.
AUC₀₋ᵢₙf 24503700ng·h/mLArea under the plasma concentration-time curve from time 0 extrapolated to infinity.
t₁/₂ 2.53.0hoursElimination half-life.
CL 0.41-L/h/kgClearance: the volume of plasma cleared of the drug per unit time.
Vd 1.45-L/kgVolume of distribution: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) -15.1%Bioavailability: the fraction of the administered dose that reaches systemic circulation.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible pharmacokinetic studies. Below are methodologies adapted from studies on corticosteroids in rodents.[1][2]

Animal Studies
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.[1] Animals should be acclimated for at least one week before experimentation.

  • Dosing:

    • Intravenous (IV): Compound X is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) and administered as a single bolus injection via the tail vein at a dose of 1 mg/kg.

    • Oral (PO): Compound X is formulated as a suspension in 0.5% methylcellulose and administered via oral gavage at a dose of 10 mg/kg.

  • Sample Collection:

    • Blood samples (~50 µL) are collected from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.[1]

    • Plasma is separated by centrifugation (e.g., 2000g for 10 minutes at 4°C) and stored at -80°C until analysis.[2]

    • For tissue distribution studies, animals are euthanized at selected time points, and tissues (e.g., liver, lung, kidney, brain, muscle) are harvested, weighed, flash-frozen in liquid nitrogen, and stored at -80°C.[1][3]

Bioanalytical Method
  • Sample Preparation: Plasma or tissue homogenate samples are subjected to protein precipitation with acetonitrile containing an internal standard. After vortexing and centrifugation, the supernatant is transferred for analysis.

  • Analytical Technique: Concentrations of Compound X are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

    • Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase.[2]

    • Mass Spectrometry: The mass spectrometer is operated in positive ion mode, monitoring specific parent-daughter ion transitions for Compound X and the internal standard.[2]

    • Quantification: A calibration curve is generated using standard samples of known concentrations, with a typical lower limit of quantification of 1 ng/mL.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following are generated using the DOT language for Graphviz.

Experimental Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_output Data Analysis acclimatization Acclimatization (1 week) fasting Overnight Fasting (for PO dosing) acclimatization->fasting iv_dose IV Bolus Dose (1 mg/kg) acclimatization->iv_dose po_dose Oral Gavage (10 mg/kg) fasting->po_dose blood_sampling Serial Blood Sampling (0-24h) iv_dose->blood_sampling tissue_harvest Tissue Harvest (Terminal) iv_dose->tissue_harvest po_dose->blood_sampling po_dose->tissue_harvest plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep extraction Protein Precipitation & Extraction tissue_harvest->extraction plasma_prep->extraction lcms LC-MS/MS Analysis extraction->lcms pk_calc PK Parameter Calculation (e.g., AUC, t1/2, CL) lcms->pk_calc

Caption: Pharmacokinetic study workflow in mice.

Hypothetical Metabolic Pathway

Steroids often undergo Phase I (oxidation) and Phase II (conjugation) metabolism in the liver. This diagram illustrates a potential metabolic fate for Compound X.

G CompoundX Compound X (Parent Drug) Phase1 Phase I Metabolism (e.g., Hydroxylation via CYP450) CompoundX->Phase1 Excretion Biliary/Renal Excretion CompoundX->Excretion Unchanged MetaboliteA Metabolite A (Hydroxylated) Phase1->MetaboliteA Phase2 Phase II Metabolism (e.g., Glucuronidation via UGTs) MetaboliteA->Phase2 MetaboliteB Metabolite B (Glucuronide Conjugate) Phase2->MetaboliteB MetaboliteB->Excretion

Caption: Hypothetical metabolic pathway of Compound X.

Conclusion

This guide provides a foundational framework for conducting and interpreting pharmacokinetic studies of novel steroid-like compounds in mouse models. The illustrative data, detailed protocols, and clear workflows serve as a comprehensive resource for researchers. Successful characterization of a compound's PK profile is paramount for its advancement through the drug development pipeline, enabling informed decisions on dosing, efficacy, and potential toxicity.

References

Methodological & Application

Application Notes and Protocols for Utilizing the AML-1/ETO Fusion Protein in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The translocation t(8;21)(q22;q22) is one of the most frequent chromosomal abnormalities in Acute Myeloid Leukemia (AML), resulting in the expression of the AML-1/ETO (RUNX1/RUNX1T1) fusion oncoprotein. This chimeric protein plays a crucial role in leukemogenesis by acting as an aberrant transcription factor. It retains the DNA-binding Runt homology domain of AML1 but replaces its transactivation domain with the ETO protein, which recruits a complex of nuclear corepressors and histone deacetylases (HDACs). This leads to the transcriptional repression of genes essential for normal hematopoietic differentiation and an increase in cell survival, ultimately promoting the development of leukemia.[1][2][3][4][5]

The Kasumi-1 cell line, established from the peripheral blood of a 7-year-old male with AML, harbors the t(8;21) translocation and endogenously expresses the AML-1/ETO fusion protein.[6] This makes it an invaluable in vitro model system for studying the molecular mechanisms of AML-1/ETO-driven leukemogenesis and for the screening and validation of potential therapeutic agents.

These application notes provide detailed protocols for the culture of AML-1/ETO positive cells, specifically the Kasumi-1 cell line, and for key experiments to investigate the function of the AML-1/ETO oncoprotein.

Data Presentation

Table 1: Kasumi-1 Cell Culture Parameters
ParameterRecommendationSource(s)
Base Medium RPMI-1640 Medium[4][7][8]
Supplements 20% Fetal Bovine Serum (FBS)[7]
(Alternative: 10% FBS)[4][8]
Cell Morphology Myeloblast, suspension[8][9]
Initiation Density 3 x 10⁵ - 5 x 10⁵ viable cells/mL[1][7][10]
Maintenance Density 3 x 10⁵ - 1 x 10⁶ viable cells/mL[1][7][10]
Subculture Add fresh medium every 2 to 3 days or centrifuge and resuspend in fresh medium.[7][8]
Doubling Time Approximately 40 - 45 hours[11]
Cryopreservation Complete growth medium + 10% DMSO[11]

Experimental Protocols

Protocol 1: Culturing Kasumi-1 Cells

Materials:

  • Kasumi-1 cells (e.g., ATCC CRL-2724)

  • RPMI-1640 medium (ATCC-formulated, Cat. No. 30-2001 or equivalent)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (optional)

  • Sterile cell culture flasks (e.g., T-25, T-75)

  • Sterile centrifuge tubes

  • 70% Ethanol

  • Biological safety cabinet

  • 37°C, 5% CO₂ incubator

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Complete Growth Medium:

  • RPMI-1640 Medium

  • Add heat-inactivated FBS to a final concentration of 20%.[7]

Thawing Frozen Cells:

  • Rapidly thaw the cryovial in a 37°C water bath.[8][10]

  • Decontaminate the outside of the vial with 70% ethanol before opening in a biological safety cabinet.[7][10]

  • Transfer the contents of the vial to a sterile centrifuge tube containing at least 9 mL of pre-warmed complete growth medium.[7][8]

  • Centrifuge at approximately 125 x g for 5-7 minutes.[7][8]

  • Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh complete growth medium.

  • Transfer the cell suspension to a T-25 culture flask.

  • Incubate at 37°C in a 5% CO₂ humidified incubator.

Subculturing:

  • Maintain the cell density between 3 x 10⁵ and 1 x 10⁶ viable cells/mL.[1][7][10]

  • To subculture, either add fresh, pre-warmed complete growth medium to dilute the culture to the initiation density, or centrifuge the cell suspension and resuspend the cell pellet in a fresh medium at the desired density.[7][8]

  • Add fresh medium every 2 to 3 days, depending on the cell density.[7][8]

Cryopreservation:

  • Centrifuge the cell suspension and resuspend the pellet in cold complete growth medium.

  • Add an equal volume of cold complete growth medium containing 20% DMSO (for a final concentration of 10% DMSO).

  • Aliquot into cryovials.

  • Use a controlled-rate freezing container to cool the vials to -80°C, then transfer to liquid nitrogen for long-term storage.

Protocol 2: Quantitative Analysis of AML-1/ETO Target Gene Expression by qRT-PCR

This protocol allows for the quantification of changes in the expression of known AML-1/ETO target genes in response to therapeutic agents.

Materials:

  • Kasumi-1 cells

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green or TaqMan-based)

  • Primers for target genes (e.g., BCL-2, ID1, CDKN1A) and a housekeeping gene (e.g., ABL, GAPDH)

  • Real-time PCR instrument

Procedure:

  • Culture Kasumi-1 cells and treat with the compound of interest or vehicle control for the desired time.

  • Harvest cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform real-time PCR using a qPCR master mix, primers for the target and housekeeping genes, and the synthesized cDNA.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression. A significant reduction in AML-1/ETO transcript levels can be observed following successful therapy.[12][13]

Protocol 3: Assessment of AML-1/ETO Transcriptional Activity using a Luciferase Reporter Assay

This assay measures the transcriptional repressive activity of AML-1/ETO on a target promoter.

Materials:

  • Kasumi-1 or other suitable host cells

  • Luciferase reporter plasmid containing a promoter with AML1 binding sites (e.g., a synthetic promoter with multiple TGTGGT sites upstream of a minimal promoter driving firefly luciferase).

  • Expression vector for AML-1/ETO (if not using Kasumi-1 cells).

  • A control reporter plasmid (e.g., Renilla luciferase) for normalization.

  • Transfection reagent.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Co-transfect the host cells with the firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and, if necessary, the AML-1/ETO expression vector.

  • If testing inhibitors, add the compounds to the cells after transfection.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the firefly/Renilla ratio indicates transcriptional repression by AML-1/ETO.[9][11][14][15]

Signaling Pathways and Experimental Workflows

AML-1/ETO Signaling Pathway

The AML-1/ETO oncoprotein functions as a transcriptional repressor by recruiting a corepressor complex to the promoters of AML1 target genes. This leads to chromatin condensation and repression of gene expression, which in turn blocks myeloid differentiation and promotes cell survival.

AML1_ETO_Signaling cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects AML1_ETO AML-1/ETO AML1_target_gene AML1 Target Gene Promoter (e.g., differentiation-related genes) AML1_ETO->AML1_target_gene Binds to DNA CoR_complex Corepressor Complex (N-CoR, SMRT, mSin3A) AML1_ETO->CoR_complex Recruits HDAC HDACs (1, 2, 3) CoR_complex->HDAC Associates with Histones Histones HDAC->Histones Targets Deacetylation Deacetylation Histones->Deacetylation Acetylation Acetylation Acetylation->Histones Chromatin_condensation Chromatin Condensation Deacetylation->Chromatin_condensation Transcription_repression Transcriptional Repression Chromatin_condensation->Transcription_repression Differentiation_block Block in Myeloid Differentiation Transcription_repression->Differentiation_block Increased_survival Increased Cell Survival Transcription_repression->Increased_survival

Caption: AML-1/ETO signaling pathway leading to transcriptional repression.

Experimental Workflow for Screening AML-1/ETO Inhibitors

This workflow outlines the steps for identifying and validating potential inhibitors of the AML-1/ETO oncoprotein.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_development Lead Optimization & Preclinical Development Compound_library Compound Library Luciferase_assay Luciferase Reporter Assay (High-Throughput) Compound_library->Luciferase_assay Hit_compounds Hit Compounds Luciferase_assay->Hit_compounds qRT_PCR qRT-PCR for Target Genes Hit_compounds->qRT_PCR Viability_assay Cell Viability Assay (Kasumi-1) Hit_compounds->Viability_assay Differentiation_assay Myeloid Differentiation Assay Hit_compounds->Differentiation_assay Validated_hits Validated Hits qRT_PCR->Validated_hits Viability_assay->Validated_hits Differentiation_assay->Validated_hits Lead_optimization Lead Optimization Validated_hits->Lead_optimization In_vivo_studies In Vivo Animal Models Lead_optimization->In_vivo_studies Clinical_candidate Clinical Candidate In_vivo_studies->Clinical_candidate

Caption: Workflow for the discovery and development of AML-1/ETO inhibitors.

References

Application Notes and Protocols for Diosgenin-Imidazolium Salt a30 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "1,3,5-Eto-17-oscl" as specified in the topic is not found in the scientific literature. Therefore, these application notes and protocols are based on a representative novel steroidal derivative, diosgenin-imidazolium salt a30 , which has demonstrated significant anticancer activity.

Introduction

Diosgenin-imidazolium salt a30 is a novel synthetic steroidal derivative that has shown potent cytotoxic activities against a range of human tumor cell lines.[1][2] This compound belongs to a class of modified steroids designed to enhance anticancer efficacy. Its mechanism of action involves the induction of cell cycle arrest and apoptosis, making it a compound of interest for further investigation in cancer research and drug development.[1][2] These notes provide an overview of its application and detailed protocols for its experimental use.

Mechanism of Action

Compound a30 exerts its anticancer effects primarily by inhibiting cell proliferation through the induction of G0/G1 phase cell cycle arrest and promoting programmed cell death (apoptosis) in cancer cells.[1][2] The imidazolium salt moiety attached to the diosgenin backbone is crucial for its cytotoxic activity.

compound_a30_mechanism cluster_cell Cancer Cell Compound_a30 Diosgenin-Imidazolium Salt a30 Cell_Cycle_Regulation Cell Cycle Regulation (Cyclins/CDKs) Compound_a30->Cell_Cycle_Regulation inhibits Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase Activation) Compound_a30->Apoptosis_Pathway activates Cell_Membrane Cell Membrane G0G1_Arrest G0/G1 Phase Arrest Cell_Cycle_Regulation->G0G1_Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Proliferation_Inhibition Inhibition of Cell Proliferation G0G1_Arrest->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition

Caption: Mechanism of action of diosgenin-imidazolium salt a30 in cancer cells.

Quantitative Data Summary

The cytotoxic activity of diosgenin-imidazolium salt a30 has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeIC50 (µM)
SMMC-7721Hepatocellular Carcinoma0.44 - 0.79
A549Non-small Cell Lung Cancer0.44 - 0.79
MCF-7Breast Adenocarcinoma0.44 - 0.79
SW480Colon Adenocarcinoma0.44 - 0.79
CNE-2Nasopharyngeal Carcinoma0.44 - 0.79
(Data synthesized from multiple studies indicating a potent range of activity)[1][2]

Experimental Protocols

Here are detailed protocols for key experiments to assess the anticancer effects of diosgenin-imidazolium salt a30.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of compound a30 on cancer cells.

mtt_assay_workflow Seed_Cells 1. Seed cells in a 96-well plate (5,000-10,000 cells/well) Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound 3. Add serial dilutions of Compound a30 Incubate_24h->Add_Compound Incubate_48h 4. Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT 5. Add MTT solution (5 mg/mL) to each well Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer 7. Add DMSO to dissolve formazan crystals Incubate_4h->Add_Solubilizer Measure_Absorbance 8. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 9. Calculate IC50 value Measure_Absorbance->Calculate_IC50 apoptosis_analysis_logic cluster_flow_cytometry Flow Cytometry Analysis AnnexinV_Negative_PI_Negative Annexin V (-) / PI (-) Viable Cells AnnexinV_Positive_PI_Negative Annexin V (+) / PI (-) Early Apoptotic Cells AnnexinV_Positive_PI_Positive Annexin V (+) / PI (+) Late Apoptotic/Necrotic Cells AnnexinV_Negative_PI_Positive Annexin V (-) / PI (+) Necrotic Cells

References

Application Note: A Proposed LC-MS/MS Method for the Quantification of 1,3,5-Eto-17-oscl in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a proposed, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1,3,5-Eto-17-oscl, a novel steroidal compound, in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure and utilizes a rapid chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ionization mode with multiple reaction monitoring (MRM). This method is intended to serve as a robust starting point for researchers and drug development professionals requiring the quantification of this compound and structurally related compounds.

Introduction

The accurate quantification of novel therapeutic agents and their metabolites is crucial throughout the drug development process. For steroidal compounds, LC-MS/MS has become the preferred analytical technique due to its high sensitivity, specificity, and wide dynamic range, overcoming the limitations of traditional immunoassays which can be prone to cross-reactivity.[1][2] This document provides a detailed protocol for a proposed LC-MS/MS assay for this compound in human plasma, designed for high-throughput analysis in a research setting. The method is based on established principles of bioanalytical method development for small molecules and steroids.[3][4]

Experimental

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., d4-1,3,5-Eto-17-oscl)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its SIL-IS in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard Working Solution: Prepare a working solution of the SIL-IS in methanol.

  • Calibration and QC Samples: Spike blank human plasma with the appropriate working solutions of this compound to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize the proposed starting conditions for the LC-MS/MS analysis. Optimization of these parameters is recommended for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterProposed Value
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient See Table 2
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Chromatographic Gradient

Time (min)% Mobile Phase B
0.030
2.095
2.595
2.630
3.530

Table 3: Mass Spectrometry Parameters

ParameterProposed Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +5500 V
Source Temperature 500 °C
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions See Table 4

Table 4: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound[M+H]⁺To be determined100To be determined
SIL-1,3,5-Eto-17-oscl[M+H]⁺To be determined100To be determined

Note: The precursor and product ions, as well as the optimal collision energy, must be determined by infusing a standard solution of this compound into the mass spectrometer.

Method Validation (Proposed Strategy)

A full validation of this method should be conducted according to regulatory guidelines (e.g., FDA or ICH) and should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank plasma from multiple sources.

  • Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (% bias) should be within ±15% (±20% at the LLOQ) for QC samples.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ should be the lowest concentration on the calibration curve that meets the accuracy and precision criteria.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).

Data Presentation

Table 5: Hypothetical Method Performance Characteristics

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) > 0.990.998
Range -0.1 - 100 ng/mL
LLOQ CV ≤ 20%, Bias ±20%0.1 ng/mL
Intra-day Precision (%CV) ≤ 15%3.5 - 8.2%
Inter-day Precision (%CV) ≤ 15%4.1 - 9.5%
Intra-day Accuracy (%Bias) ± 15%-5.6 to 7.3%
Inter-day Accuracy (%Bias) ± 15%-4.2 to 8.1%
Recovery Consistent and reproducible~92%
Matrix Effect CV ≤ 15%6.8%

Visualizations

experimental_workflow cluster_prep Detailed Preparation Steps start Start: Human Plasma Sample prep Sample Preparation start->prep 50 µL supernatant Transfer Supernatant analysis LC-MS/MS Analysis data Data Processing analysis->data end_node End: Concentration Data data->end_node spike Spike with Internal Standard precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge centrifuge->supernatant supernatant->analysis Inject 5 µL

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

logical_relationships cluster_validation Validation Parameters center_node LC-MS/MS Method sample_prep Sample Preparation (Protein Precipitation) center_node->sample_prep separation Chromatographic Separation (Reversed-Phase C18) center_node->separation detection Mass Spectrometric Detection (Positive ESI, MRM) center_node->detection validation Method Validation center_node->validation Ensures Fitness for Purpose linearity Linearity & Range accuracy Accuracy & Precision specificity Specificity stability Stability

Caption: Logical components of the analytical method development and validation process.

Conclusion

This application note provides a comprehensive, proposed protocol for the quantification of the novel steroidal compound this compound in human plasma using LC-MS/MS. The outlined method, which employs a simple protein precipitation and rapid chromatographic separation, is designed to be a robust and high-throughput starting point for method development and validation. Researchers can adapt and optimize these conditions to meet their specific instrumentation and analytical requirements.

References

Application Notes and Protocols for Determining Dosage of Novel Compounds in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: Establishing a Dosing Regimen for Novel Compounds in Animal Models, with a Hypothetical Case Study for "1,3,5-Eto-17-oscl".

Disclaimer: The compound "this compound" is not found in publicly available scientific literature. The following application notes and protocols are based on established methodologies for determining the dosage of novel chemical entities in animal studies and use "this compound" as a hypothetical example.

Introduction

The determination of an appropriate dose range is a critical step in the preclinical evaluation of any novel compound. This process aims to identify a dose that is both safe and effective in the animal model, providing essential data for subsequent clinical trials. The selection of the initial dose for animal studies is often based on in vitro data, and the dose range is then refined through a series of in vivo studies, including dose-ranging and toxicity assessments. This document outlines the key principles and experimental protocols for establishing a dosage regimen for a novel compound, using the hypothetical "this compound" as a case study.

Key Principles in Dosage Determination

Several factors must be considered when determining the dosage of a novel compound for animal studies:

  • Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for determining the dosing frequency and route of administration.

  • Pharmacodynamics (PD): This relates the drug concentration to the observed effect, helping to establish a dose-response relationship.

  • Toxicology: Identifying the dose at which adverse effects occur is essential for establishing a safe therapeutic window.

  • Allometric Scaling: This method is used to extrapolate doses between different animal species and from animals to humans based on body surface area.[1][2]

Experimental Protocols

Dose Range-Finding Study (Dose Escalation Study)

A dose range-finding study is an initial, short-term experiment to determine the maximum tolerated dose (MTD) and to identify a range of doses for further investigation.[3]

Objective: To determine the acute toxicity and tolerability of a novel compound and to identify a dose range for subsequent studies.

Methodology:

  • Animal Model: Select a relevant animal model (e.g., mice or rats).

  • Group Allocation: Assign a small number of animals (e.g., 3-5 per group) to several dose groups.

  • Dose Selection: Start with a low dose, estimated from in vitro data or by default safety factors, and escalate the dose in subsequent groups.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor the animals closely for clinical signs of toxicity, changes in body weight, and mortality for a specified period (e.g., 7-14 days).

  • Data Collection: Record all observations systematically. At the end of the study, a gross necropsy may be performed to identify any organ abnormalities.

Repeated Dose Toxicity Study

Once a dose range has been established, a repeated dose toxicity study is conducted to evaluate the effects of the compound over a longer period.

Objective: To assess the sub-acute or chronic toxicity of a novel compound and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Methodology:

  • Animal Model and Group Size: Use a larger group of animals (e.g., 10 per sex per group) in at least two species (one rodent, one non-rodent).[3]

  • Dose Levels: Select at least three dose levels (low, mid, and high) based on the results of the dose range-finding study. The high dose should induce some toxicity but not mortality.[4] A control group receiving the vehicle should also be included.

  • Dosing Duration: The duration of the study will depend on the intended duration of clinical use.

  • Parameters Monitored:

    • Clinical observations

    • Body weight and food consumption

    • Hematology and clinical chemistry

    • Urinalysis

    • Organ weights

    • Histopathology of major organs and tissues

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables.

Table 1: Hypothetical Dose Range-Finding Study for "this compound" in Mice

Dose Group (mg/kg)Number of AnimalsRoute of AdministrationObservation Period (Days)Clinical Signs of ToxicityMortality
Vehicle Control5Oral Gavage14None0/5
105Oral Gavage14None0/5
505Oral Gavage14Lethargy, ruffled fur0/5
2005Oral Gavage14Severe lethargy, ataxia2/5
10005Oral Gavage14Moribund, seizures5/5

Table 2: Hypothetical Repeated Dose Toxicity Study Design for "this compound" in Rats

Dose Group (mg/kg/day)Number of Animals (Male/Female)Dosing Duration (Days)Key Parameters to be Evaluated
Vehicle Control10/1028Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, histopathology
510/1028Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, histopathology
2510/1028Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, histopathology
10010/1028Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, histopathology

Visualization of Workflows and Pathways

Experimental Workflow for Dosage Determination

The following diagram illustrates the general workflow for determining the appropriate dosage of a novel compound in preclinical animal studies.

G cluster_0 Pre-in vivo Phase cluster_1 In vivo Phase cluster_2 Data Analysis & Decision Making In_vitro_studies In vitro Efficacy & Toxicity Screening Dose_range_finding Dose Range-Finding Study (Acute Toxicity) In_vitro_studies->Dose_range_finding Inform Starting Dose MTD_NOAEL Determine MTD & NOAEL Dose_range_finding->MTD_NOAEL Identify Max Tolerated Dose Repeated_dose Repeated Dose Toxicity Study (Sub-acute/Chronic) Repeated_dose->MTD_NOAEL Determine NOAEL Efficacy_studies Efficacy Studies in Disease Models HED_calculation Calculate Human Equivalent Dose (HED) Efficacy_studies->HED_calculation Effective Dose Range MTD_NOAEL->Repeated_dose Select Dose Levels MTD_NOAEL->Efficacy_studies MTD_NOAEL->HED_calculation Safety Data

Caption: Workflow for Preclinical Dosage Determination.

Hypothetical Signaling Pathway Modulation

Many therapeutic compounds exert their effects by modulating specific signaling pathways. The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, a common target in drug development. A hypothetical compound like "this compound" could potentially inhibit this pathway at various points.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response Inhibitor Hypothetical Inhibitor ('this compound') Inhibitor->RAF Inhibits

Caption: Simplified MAPK/ERK Signaling Pathway.

Conclusion

The process of determining the appropriate dosage for a novel compound in animal studies is a systematic and data-driven process. It begins with broad dose-ranging studies to assess acute toxicity and is followed by more detailed repeated dose studies to understand the long-term safety profile. The data generated from these studies are essential for establishing a safe and effective dose for further preclinical efficacy studies and for guiding the selection of a starting dose for human clinical trials. The protocols and principles outlined in this document provide a general framework for this critical aspect of drug development.

References

Application Notes and Protocols for Estrogen Receptor Imaging using a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "1,3,5-Eto-17-oscl" did not correspond to a known chemical entity in the conducted search. The following application notes and protocols are based on the established principles of fluorescent steroid analogs used for estrogen receptor imaging, as described in the scientific literature. The fictional name "Eto-Fluor-17" will be used to represent a hypothetical fluorescent probe with properties analogous to those of similar real-world compounds.

Eto-Fluor-17: A Novel Fluorescent Probe for Estrogen Receptor Alpha (ERα) Visualization in Fluorescence Microscopy

Introduction Eto-Fluor-17 is a novel fluorescent probe designed for the targeted imaging of the estrogen receptor alpha (ERα). The ability to visualize ERα in cells and tissues is crucial for research in breast cancer, where ERα is a key biomarker and therapeutic target.[1][2][3] Eto-Fluor-17 is composed of a steroidal core that provides specificity for the estrogen receptor and a covalently linked fluorophore that enables detection by fluorescence microscopy. These notes provide an overview of Eto-Fluor-17's properties and detailed protocols for its application in cell culture.

Mechanism of Action Eto-Fluor-17, much like other fluorescently labeled steroids, is designed to bind to the ligand-binding domain of the estrogen receptor.[4] Upon binding, the probe's fluorescence can be used to map the subcellular localization and concentration of ERα. This allows for the in vitro assessment of ERα expression in cell lines, such as those derived from breast cancer.[1]

Quantitative Data

The following table summarizes the hypothetical optical and binding properties of Eto-Fluor-17. These values are representative of typical fluorescent probes used in biological imaging.

PropertyValue
Excitation Maximum (λex) 495 nm
Emission Maximum (λem) 520 nm
Molar Extinction Coefficient ~75,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.90
Binding Affinity (Kd for ERα) ~5 nM
Recommended Concentration 100-500 nM
Solvent DMSO

Experimental Protocols

Protocol 1: In Vitro Staining of ERα in Cultured Cells

This protocol details the steps for staining estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) cell lines to assess the specificity of Eto-Fluor-17.

Materials:

  • ER-positive cell line (e.g., MCF-7)

  • ER-negative cell line (e.g., MDA-MB-231)

  • Eto-Fluor-17 stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (4% in PBS) for fixation

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate ER+ and ER- cells on glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.

  • Staining:

    • Prepare a working solution of Eto-Fluor-17 in cell culture medium at a final concentration of 200 nM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the Eto-Fluor-17 working solution to the cells and incubate for 30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells three times with PBS to remove unbound probe.

  • Fixation (Optional):

    • If fixation is desired, add 4% formaldehyde in PBS and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Counterstaining:

    • Incubate the cells with a nuclear counterstain (e.g., DAPI at 300 nM) for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Imaging: Mount the coverslips on microscope slides or directly image the glass-bottom dishes using a fluorescence microscope. Use filter sets appropriate for the probe's excitation and emission spectra (e.g., a standard FITC filter set).

Expected Results:

  • ER+ cells (MCF-7): Strong fluorescence should be observed, primarily localized to the nucleus, consistent with the location of the estrogen receptor.

  • ER- cells (MDA-MB-231): Minimal background fluorescence should be detected, demonstrating the probe's specificity for the estrogen receptor.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using Eto-Fluor-17 to stain and visualize ERα in cultured cells.

G Experimental Workflow for Eto-Fluor-17 Staining cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_process Sample Processing cluster_analysis Analysis cell_culture Culture ER+ and ER- cells on glass-bottom dish staining Incubate cells with Eto-Fluor-17 (200 nM) for 30 min at 37°C cell_culture->staining washing Wash 3x with PBS to remove unbound probe staining->washing fixation Optional: Fix with 4% PFA washing->fixation counterstain Counterstain nuclei (e.g., DAPI) fixation->counterstain imaging Image with fluorescence microscope counterstain->imaging analysis Analyze ERα localization and intensity imaging->analysis

Caption: Workflow for staining cultured cells with Eto-Fluor-17.

Signaling Pathway Context

The diagram below shows a simplified representation of the estrogen receptor signaling pathway that can be investigated using probes like Eto-Fluor-17.

G Simplified Estrogen Receptor Signaling Pathway cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus ER Estrogen Receptor (ERα) DNA DNA (Estrogen Response Elements) ER->DNA Translocation & Dimerization Transcription Gene Transcription DNA->Transcription Activation EtoFluor Eto-Fluor-17 EtoFluor->ER Binding

Caption: Estrogen receptor signaling pathway visualization.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1,3,5-Eto-17-oscl Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,3,5-Eto-17-oscl. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to help you achieve successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Based on its presumed steroid-like structure, this compound is expected to be a poorly water-soluble organic compound.[1][2] Its solubility is generally low in aqueous buffers, but it is anticipated to be soluble in various organic solvents. For many poorly soluble drugs, initial dissolution in an organic solvent followed by dilution in an aqueous buffer is a common strategy.[3]

Q2: I am observing precipitation of this compound when diluting my organic stock solution into an aqueous buffer. What can I do to prevent this?

A2: This is a common issue when working with hydrophobic compounds. Here are several strategies to address this:

  • Decrease the final concentration: The final concentration in the aqueous buffer may be above the solubility limit. Try preparing a more dilute solution.

  • Optimize the organic co-solvent percentage: You can experiment with different ratios of the organic solvent to the aqueous buffer.[3] However, be mindful that high concentrations of organic solvents can be toxic to cells in biological assays.

  • Use a different organic solvent: Some organic solvents are more effective at keeping a compound in solution upon aqueous dilution. See the solvent selection guide below.

  • Incorporate surfactants or cyclodextrins: These excipients can help to increase the aqueous solubility of poorly soluble compounds.[4][5]

Q3: Can I use techniques like pH adjustment to improve the solubility of this compound?

A3: Adjusting the pH can be an effective method for improving the solubility of compounds with ionizable functional groups.[2][5] If the structure of this compound contains acidic or basic moieties, modifying the pH of the aqueous buffer to ionize these groups can significantly enhance its solubility. However, without knowing the specific pKa of this compound, this approach would require experimental optimization.

Q4: Are there any advanced formulation strategies I can consider for in vivo studies?

A4: Yes, for in vivo applications where achieving adequate bioavailability is crucial, several advanced formulation strategies can be employed. These include:

  • Solid dispersions: Dispersing the drug in a hydrophilic carrier can improve its dissolution rate.[2]

  • Lipid-based formulations: These formulations can enhance the absorption of hydrophobic drugs.[1]

  • Nanosuspensions: Reducing the particle size of the drug to the nanoscale can increase its surface area and dissolution rate.[4][5]

Troubleshooting Guides

Guide 1: Initial Stock Solution Preparation

Problem: Difficulty in dissolving this compound in a chosen organic solvent.

Possible Causes & Solutions:

CauseSuggested Solution
Inappropriate solvent choice Consult a solvent solubility table for steroid-like compounds. Common choices include DMSO, DMF, ethanol, and acetone.
Insufficient solvent volume Increase the volume of the solvent to prepare a more dilute stock solution.
Low temperature Gently warm the solution (if the compound is heat-stable) or use sonication to aid dissolution.
Compound purity issues If impurities are present, they may affect solubility. Consider re-purifying the compound if necessary.
Guide 2: Aqueous Solution Preparation from Organic Stock

Problem: Precipitation or cloudiness upon dilution of the organic stock into an aqueous buffer.

Experimental Workflow for Optimizing Aqueous Solubility:

experimental_workflow cluster_start cluster_dissolution Initial Dissolution cluster_dilution Aqueous Dilution & Troubleshooting cluster_end start Poorly Soluble Compound (this compound) dissolve Dissolve in Organic Solvent (e.g., DMSO, DMF) start->dissolve dilute Dilute into Aqueous Buffer dissolve->dilute precipitate Precipitation Occurs? dilute->precipitate adjust_conc Decrease Final Concentration precipitate->adjust_conc Yes change_solvent Try Different Co-solvent Ratio precipitate->change_solvent Yes add_excipient Add Solubilizing Excipient precipitate->add_excipient Yes end Clear Aqueous Solution precipitate->end No adjust_conc->dilute change_solvent->dilute add_excipient->dilute

Caption: Troubleshooting workflow for aqueous solution preparation.

Quantitative Data Summary

The following tables provide example data for the solubility of a hypothetical poorly soluble, steroid-like compound like this compound in various solvents. Note: This is representative data and actual experimental values for this compound may differ.

Table 1: Solubility in Common Organic Solvents

SolventSolubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 50
Ethanol~ 10
Methanol~ 5
Acetone~ 20
Acetonitrile~ 8

Table 2: Aqueous Solubility with Co-solvents (Target Concentration: 1 mg/mL)

Aqueous Buffer (pH 7.4)Co-solventCo-solvent % (v/v)Observation
PBSDMSO1%Precipitates
PBSDMSO5%Clear
PBSEthanol5%Precipitates
PBSEthanol10%Clear

Experimental Protocols

Protocol 1: Determination of Solubility in Organic Solvents
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different organic solvent (e.g., DMSO, DMF, ethanol).

    • Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After 24 hours, visually inspect the vials to confirm that excess solid is still present.

    • Allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant from each vial using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Quantify the concentration of this compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated standard curve.

Protocol 2: Screening for a Suitable Co-solvent System for Aqueous Solutions
  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 100 mg/mL).

  • Serial Dilutions:

    • Prepare a series of dilutions of the stock solution into your desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final co-solvent percentages (e.g., 0.5%, 1%, 2%, 5%, 10%).

  • Visual and Spectroscopic Analysis:

    • Visually inspect each solution for any signs of precipitation or turbidity immediately after preparation and after a set incubation period (e.g., 1 hour, 24 hours).

    • For a more quantitative assessment, measure the absorbance or light scattering of the solutions using a spectrophotometer or nephelometer. An increase in absorbance or scattering indicates precipitation.

Signaling Pathway Considerations

When investigating the biological activity of a compound like this compound, which may interact with intracellular signaling pathways, ensuring its solubility is critical for accurate results. Poor solubility can lead to compound precipitation in the assay medium, resulting in an underestimation of its true potency.

signaling_pathway cluster_compound cluster_cell Cellular Interaction compound This compound (in solution) precipitate Precipitated Compound compound->precipitate Poor Solubility receptor Target Receptor compound->receptor Binding pathway Downstream Signaling Pathway receptor->pathway Activation response Biological Response pathway->response

Caption: Impact of solubility on target engagement in a signaling pathway.

References

"optimizing 1,3,5-Eto-17-oscl concentration in assays"

Author: BenchChem Technical Support Team. Date: November 2025

A-128 Technical Data Sheet

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the novel selective estrogen receptor modulator (SERM), 1,3,5-Eto-17-oscl. This document is intended for researchers, scientists, and drug development professionals utilizing this compound in various in vitro assays.

Disclaimer

This compound is a hypothetical compound developed for illustrative purposes within this technical support guide. The information provided is based on the established principles of assay development for selective estrogen receptor modulators.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a selective estrogen receptor modulator (SERM). It is designed to bind to estrogen receptors (ERα and ERβ), acting as either an agonist or antagonist depending on the target tissue and the specific cellular context.[1][2] Its activity is likely mediated through both genomic and non-genomic signaling pathways. The genomic pathway involves the regulation of gene expression through direct or indirect interaction with estrogen response elements (EREs) in the DNA.[3][4][5] The non-genomic pathway involves rapid, membrane-initiated signaling cascades.[1][3]

Q2: What is the recommended starting concentration for this compound in a new assay?

A2: For initial experiments, a dose-response study is recommended. A good starting point is to test a wide range of concentrations, typically from 1 nM to 100 µM, to determine the optimal working concentration for your specific cell line and assay.

Q3: How should I dissolve and store this compound?

A3: It is recommended to dissolve this compound in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution should be further diluted in your assay medium to the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability, typically below 0.5%.

Q4: In which cell lines is this compound expected to be active?

A4: The activity of this compound will be most prominent in cell lines expressing estrogen receptors, such as MCF-7 (ERα positive) and T47D (ERα and ERβ positive) breast cancer cell lines. The specific response will depend on the relative expression levels of ERα and ERβ in the chosen cell line.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low signal in the assay Inactive compoundVerify the integrity and proper storage of the this compound stock solution.
Inappropriate concentration rangePerform a wider dose-response experiment, including both lower and higher concentrations.
Low estrogen receptor expression in the cell lineConfirm ERα and/or ERβ expression in your cell line using qPCR or Western blotting.
Insufficient incubation timeOptimize the incubation time to allow for the desired biological response to occur.
High background signal Autofluorescence of the compoundRun a control with the compound in cell-free media to assess its intrinsic fluorescence.
Non-specific bindingInclude appropriate negative controls and consider using a blocking agent if applicable to your assay.
High solvent concentrationEnsure the final DMSO concentration is consistent across all wells and is at a non-toxic level.
High variability between replicates Inconsistent cell seedingEnsure a homogenous cell suspension and use a calibrated multichannel pipette for cell plating.
Edge effects in the microplateTo minimize edge effects, fill the outer wells with sterile PBS or media without cells.
Pipetting errorsUse calibrated pipettes and practice consistent pipetting techniques.
Unexpected agonist/antagonist activity Presence of endogenous estrogens in the serumUse charcoal-stripped fetal bovine serum (FBS) in your cell culture medium to remove endogenous steroids.
Dual agonist/antagonist properties of the compoundThis is a known characteristic of SERMs. The observed effect can be cell-type and gene-promoter specific.

Experimental Protocols

Dose-Response Assay for EC50/IC50 Determination

This protocol outlines a general procedure for determining the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • ER-positive cell line (e.g., MCF-7)

  • Cell culture medium (with charcoal-stripped FBS)

  • 96-well clear-bottom black plates

  • Cell viability or reporter assay reagent

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture ER-positive cells to ~80% confluency.

    • Trypsinize and resuspend cells in a medium containing charcoal-stripped FBS.

    • Seed the cells in a 96-well plate at a pre-determined optimal density and incubate overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 1 nM to 100 µM) in the assay medium. Ensure the final DMSO concentration is constant in all wells.

  • Treatment:

    • Remove the old medium from the cells and add the prepared compound dilutions.

    • Include vehicle control (medium with the same final DMSO concentration) and a positive control if available.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Assay Readout:

    • Perform the chosen cell-based assay (e.g., cell viability, reporter gene) according to the manufacturer's instructions.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 or IC50 value.

Quantitative Data Summary

Assay Type Cell Line Recommended Concentration Range Incubation Time
Cell Viability (MTT/XTT)MCF-710 nM - 50 µM48 - 72 hours
Reporter Gene (ERE-luciferase)T47D1 nM - 10 µM24 - 48 hours
Gene Expression (qPCR)Ishikawa10 nM - 1 µM6 - 24 hours
Protein Expression (Western Blot)ECC-1100 nM - 10 µM24 - 72 hours

Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eto This compound mER Membrane ER Eto->mER Non-Genomic cER Cytoplasmic ER Eto->cER Genomic PI3K_AKT PI3K/AKT Pathway mER->PI3K_AKT MAPK MAPK Pathway mER->MAPK HSP HSP cER->HSP nER Nuclear ER Dimer cER->nER PI3K_AKT->nER Phosphorylation MAPK->nER Phosphorylation ERE Estrogen Response Element (ERE) nER->ERE Gene Target Gene Transcription ERE->Gene

Caption: Hypothetical signaling pathway of this compound.

Assay_Optimization_Workflow start Start: New Assay prepare_stock Prepare 10 mM Stock in DMSO start->prepare_stock dose_response Initial Dose-Response (1 nM - 100 µM) prepare_stock->dose_response analyze_initial Analyze Data: Determine Activity Range dose_response->analyze_initial decision Activity Observed? analyze_initial->decision optimize_conc Narrow Concentration Range (Log/Half-Log Dilutions) decision->optimize_conc Yes troubleshoot Troubleshoot: - Check Cell Line - Verify Compound Activity - Adjust Assay Parameters decision->troubleshoot No replicate_exp Replicate Experiment (n=3) optimize_conc->replicate_exp calculate_ec50 Calculate EC50/IC50 replicate_exp->calculate_ec50 end End: Optimal Concentration Determined calculate_ec50->end troubleshoot->start

Caption: Workflow for optimizing this compound concentration.

References

"preventing degradation of 1,3,5-Eto-17-oscl in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of 1,3,5-Eto-17-oscl in solution. Given that "this compound" appears to be a novel or proprietary compound, this guide focuses on the general principles of steroid chemistry and stability, which should be applicable to a molecule with its implied structure (a steroid core with ethoxy groups and a C-17 spiro-oxasolane moiety).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of degradation for steroid-like compounds in solution?

A1: The primary degradation pathways for steroids and related molecules in solution are hydrolysis and oxidation.[1] Photolysis can also be a factor if the solution is exposed to light. The rate and likelihood of these reactions are influenced by pH, temperature, light exposure, oxygen content, and the solvent used.

Q2: I am observing a loss of my compound over time in my aqueous buffer. What is the likely cause?

A2: In aqueous solutions, hydrolysis is a common cause of degradation, especially if your compound has functional groups susceptible to it, such as esters, lactones, or in this case, potentially the spiro-oxasolane ring at C-17. The pH of your buffer is a critical factor; hydrolysis is often catalyzed by acidic or basic conditions.[1]

Q3: Can the ethoxy groups on the steroid A-ring be a source of instability?

A3: Ether linkages, such as ethoxy groups, are generally more stable than esters. However, under strongly acidic conditions, they can be susceptible to cleavage. Additionally, the carbons adjacent to the ether oxygen can be prone to oxidation.[1]

Q4: How can I monitor the degradation of this compound?

A4: The most common method for monitoring the degradation of steroid compounds is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (LC-MS).[2][3] These techniques allow for the separation and quantification of the parent compound and its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Q5: What are some general recommendations for storing solutions of steroid-like compounds?

A5: For general-purpose storage, it is recommended to store solutions at low temperatures (e.g., 2-8 °C or -20 °C), protected from light in amber vials, and under an inert atmosphere (e.g., nitrogen or argon) if the compound is susceptible to oxidation. The choice of solvent and buffer system is also critical and should be optimized for stability.

Troubleshooting Guide

If you are experiencing degradation of this compound, use the following guide to troubleshoot the issue.

Problem: Rapid loss of compound in solution.

Initial Assessment:

  • Review your protocol: Double-check the solvent, pH, temperature, and storage conditions.

  • Analytical confirmation: Use a stability-indicating method (e.g., gradient HPLC) to confirm the loss of the parent compound and the appearance of new peaks (degradants).

Troubleshooting Steps:

  • Suspected Hydrolysis (Common in aqueous buffers):

    • Action: Perform a pH stability study. Prepare your solution in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

    • Analysis: Monitor the concentration of this compound over time at each pH.

    • Solution: Identify the pH at which the compound is most stable and use that for your experiments.

  • Suspected Oxidation:

    • Action: Prepare the solution using de-gassed solvents and store it under an inert atmosphere (nitrogen or argon).

    • Analysis: Compare the stability of the solution prepared under an inert atmosphere to one prepared under normal atmospheric conditions.

    • Solution: If stability is improved, sparging your solvents with an inert gas before use and blanketing the headspace of your vial with the gas is recommended. The addition of an antioxidant (e.g., BHT, Vitamin E) could also be considered, but potential interactions with your experiment should be evaluated.

  • Suspected Photodegradation:

    • Action: Prepare two sets of your solution. Store one in the dark (e.g., wrapped in aluminum foil or in an amber vial) and expose the other to your typical laboratory lighting conditions.

    • Analysis: Compare the degradation profiles of the two samples.

    • Solution: If the light-exposed sample shows more degradation, protect your solutions from light at all times.

Troubleshooting Logic Diagram:

Troubleshooting_Workflow start Degradation Observed check_protocol Review Protocol and Analytical Method start->check_protocol ph_study Perform pH Stability Study check_protocol->ph_study hydrolysis pH-dependent degradation? ph_study->hydrolysis oxidation_study Test Inert Atmosphere oxidation Oxygen sensitivity? oxidation_study->oxidation photostability_study Conduct Photostability Test photodegradation Light sensitivity? photostability_study->photodegradation hydrolysis->oxidation_study No optimize_ph Optimize Buffer pH hydrolysis->optimize_ph Yes oxidation->photostability_study No use_inert Use Inert Gas/Antioxidants oxidation->use_inert Yes protect_light Protect from Light photodegradation->protect_light Yes Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) dilute Dilute to 0.1 mg/mL in Stress Solutions stock->dilute acid Acid (0.1M HCl) base Base (0.1M NaOH) oxidation Oxidation (3% H2O2) thermal Thermal (60°C) photo Photolytic control Control sample Sample at t=0, 2, 4, 8, 24h acid->sample base->sample oxidation->sample thermal->sample photo->sample control->sample quench Quench Acid/Base Samples sample->quench hplc Analyze by HPLC-MS quench->hplc data Evaluate Data for Degradation hplc->data Degradation_Pathway Parent This compound Intermediate Hemiketal Intermediate Parent->Intermediate H+ or OH- catalyzed ring-opening Degradant 17-keto, 20-hydroxy Degradant Intermediate->Degradant Tautomerization

References

"1,3,5-Eto-17-oscl off-target effects and how to mitigate"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1,3,5-Eto-17-oscl

Disclaimer: The compound "this compound" does not correspond to a known chemical entity in the public domain. The following information is based on a hypothetical small molecule kinase inhibitor targeting a fictional protein, "Kinase A," to illustrate how to address off-target effects and provide technical support for researchers. The data and protocols are representative examples for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with this compound?

A1: this compound is a potent inhibitor of its primary target, Kinase A. However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, it can exhibit off-target activity against other kinases.[1][2] The most significant off-target effects have been observed on Kinase B and Kinase C, which share structural homology with Kinase A. This can lead to unintended modulation of other signaling pathways, potentially resulting in cellular stress or toxicity. It is crucial to perform comprehensive kinase profiling to understand the selectivity of your compound.[3][4]

Q2: I am observing unexpected cytotoxicity in my experiments. Could this be an off-target effect?

A2: Yes, unexpected cytotoxicity is a common consequence of off-target effects.[5] Inhibition of essential housekeeping kinases or activation of pro-apoptotic pathways by this compound could lead to cell death. We recommend performing a dose-response experiment to determine the cytotoxic concentration 50 (CC50) in your specific cell line and comparing it to the half-maximal inhibitory concentration (IC50) for the target. A small therapeutic window between the IC50 and CC50 may indicate off-target toxicity.

Q3: How can I mitigate the off-target effects of this compound in my experiments?

A3: Mitigating off-target effects is crucial for obtaining reliable data.[6] Here are several strategies:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that effectively inhibits Kinase A. This minimizes the engagement of lower-affinity off-targets.

  • Dose Interruption: For longer-term studies, a temporary break from the treatment can allow cells to recover from off-target insults, which may help maintain the on-target effect without cumulative toxicity.[7]

  • Use a Secondary Inhibitor: If a key off-target is known (e.g., Kinase B), using a highly selective inhibitor for Kinase B in conjunction with this compound can help dissect the specific signaling pathways.

  • Employ Non-Chemical Methods: Use genetic approaches like siRNA or CRISPR/Cas9 to validate the phenotype observed with this compound. This can help confirm that the observed effect is due to the inhibition of Kinase A and not an off-target.

Q4: My in vitro kinase assay results with this compound are not consistent with my cell-based assay results. Why?

A4: Discrepancies between in vitro and cell-based assays are common.[8] Several factors could be at play:

  • Cellular ATP Concentration: In vitro kinase assays are often performed at a fixed ATP concentration, which may not reflect the higher and more variable ATP levels inside a cell. Since this compound is likely an ATP-competitive inhibitor, its potency can be lower in a cellular environment.[9]

  • Cell Permeability and Efflux: The compound may have poor cell membrane permeability, or it could be actively removed from the cell by efflux pumps like P-glycoprotein (P-gp), reducing its intracellular concentration and apparent potency.[10]

  • Protein Binding: In cell culture media, this compound may bind to serum proteins, reducing the free concentration available to enter the cells.[8]

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity

Problem: You observe significant cell death at concentrations intended to be selective for Kinase A.

Possible Cause Troubleshooting Step
Off-target Kinase Inhibition Perform a kinase panel screening to identify other kinases inhibited by this compound at the working concentration.[3]
Cell Line Sensitivity Determine the CC50 using a cell viability assay (e.g., MTT or CellTiter-Glo®). Compare this to the IC50 for target inhibition.
Incorrect Dosing Verify the stock solution concentration and perform a careful dose-response curve.
Cumulative Toxicity In long-term experiments, consider intermittent dosing or treatment breaks to reduce cumulative off-target stress.[7]
Guide 2: Inconsistent or Noisy Western Blot Signal

Problem: The phosphorylation status of Kinase A's downstream substrate is highly variable between replicates when treated with this compound.

Possible Cause Troubleshooting Step
Off-target Pathway Activation An off-target effect may be paradoxically activating a parallel pathway that also influences the substrate's phosphorylation.[11] Map the signaling network and test for activation of compensatory pathways.
Suboptimal Inhibitor Concentration Perform a fine-grained dose-response curve (e.g., 10-point curve) to find the optimal concentration in the linear range of inhibition.
Experimental Variability Ensure consistent cell density, treatment times, and lysis conditions. Run technical and biological replicates.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against the target kinase (Kinase A) and key off-target kinases.

KinaseIC50 (nM)Description
Kinase A (Target) 15 Primary therapeutic target
Kinase B15010-fold less potent, potential for off-target effects at higher concentrations.
Kinase C45030-fold less potent, off-target effects likely only at micromolar concentrations.
Kinase D>10,000Negligible inhibition.

Table 2: Cytotoxicity Profile of this compound in Various Cell Lines

This table shows the concentration of this compound that results in 50% cell death (CC50) after a 72-hour exposure.

Cell LineCC50 (µM)Notes
HEK29312.5Non-cancerous cell line, baseline toxicity.
HeLa8.2Cancer cell line with moderate expression of Kinase A.
MCF-75.5Cancer cell line with high expression of Kinase A and Kinase B.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is for determining the IC50 value of this compound against a purified kinase.[4][9]

Materials:

  • Purified recombinant kinase (e.g., Kinase A)

  • Specific peptide substrate for the kinase

  • Kinase reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2 mM DTT)

  • [γ-³²P]-ATP

  • 10 mM unlabeled ATP

  • This compound stock solution in DMSO

  • Phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control.

  • In a microfuge tube, combine the kinase, peptide substrate, and the inhibitor dilution.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding a mix of [γ-³²P]-ATP and unlabeled ATP (final concentration at the Km for ATP).

  • Allow the reaction to proceed at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

  • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a DMSO-only control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and plot it against the logarithm of the inhibitor concentration to determine the CC50.

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway TKA Kinase A SubA Substrate A TKA->SubA P PhenoA Desired Phenotype SubA->PhenoA TKB Kinase B SubB Substrate B TKB->SubB P PhenoB Adverse Effect SubB->PhenoB Inhibitor This compound Inhibitor->TKA High Affinity Inhibition Inhibitor->TKB Low Affinity Inhibition

Caption: On-target vs. off-target signaling of this compound.

Experimental_Workflow cluster_exp Workflow: Mitigating Off-Target Effects A 1. Determine IC50 (In Vitro Kinase Assay) C 3. Calculate Therapeutic Window (CC50 / IC50) A->C B 2. Determine CC50 (Cell Viability Assay) B->C D 4. Select Working Concentration (Lowest effective dose, well below CC50) C->D E 5. Validate Phenotype (e.g., siRNA/CRISPR) D->E F Confident On-Target Result E->F

Caption: Experimental workflow for minimizing off-target effects.

Troubleshooting_Flowchart start Unexpected Result (e.g., Cytotoxicity) q1 Is concentration > 10x IC50? start->q1 a1_yes Likely Off-Target. Reduce Concentration. q1->a1_yes Yes q2 Is phenotype confirmed with genetic knockdown? q1->q2 No a2_no Likely Off-Target. Perform Kinase Screen. q2->a2_no No a_end Result is On-Target. Investigate other variables. q2->a_end Yes

Caption: Troubleshooting flowchart for unexpected experimental results.

References

Technical Support Center: Synthesis of Novel Steroid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "1,3,5-Eto-17-oscl" does not correspond to a known chemical structure in publicly available chemical databases. The following technical support guide provides troubleshooting and frequently asked questions for the synthesis of novel steroid derivatives, drawing upon established principles in steroid chemistry. The experimental protocols and quantitative data are illustrative and should be adapted based on the specific reaction being conducted.

Troubleshooting Guide

Question: Low Yield in Grignard Reaction for Side Chain Alkylation

Answer: Low yields in Grignard reactions on steroid cores are a common issue, often stemming from several factors.

  • Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Solvents must be anhydrous.

  • Steric Hindrance: The steroid core can present significant steric hindrance, particularly at the C-17 position. This can be mitigated by:

    • Using a more reactive Grignard reagent if the starting material is stable under such conditions.

    • Increasing the reaction temperature or using a higher-boiling point solvent like THF.

    • Prolonging the reaction time to allow for complete conversion.

  • Starting Material Purity: Impurities in the steroidal ketone can consume the Grignard reagent. Purify the starting material by chromatography or recrystallization before use.

  • Side Reactions: Enolization of the ketone can compete with the desired nucleophilic addition. Using a less sterically hindered Grignard reagent or adding a Lewis acid such as CeCl₃ can sometimes suppress this side reaction.

Illustrative Data for Optimizing Grignard Reaction Conditions:

EntryGrignard ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
1EtMgBrDiethyl Ether0 to rt245
2EtMgBrTHF0 to rt255
3EtMgBrTHF0 to 65475
4EtMgBr + CeCl₃THF0 to 65485

Question: Incomplete Aromatization of the A-Ring

Answer: Achieving complete aromatization of the A-ring in a steroid synthesis can be challenging. Common issues and potential solutions include:

  • Choice of Catalyst and Reagent: The effectiveness of aromatization depends heavily on the chosen catalyst and reaction conditions. Common methods include using a palladium catalyst with a suitable oxidant or employing DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

  • Reaction Temperature: Aromatization reactions often require elevated temperatures to proceed to completion. However, excessively high temperatures can lead to decomposition. A careful optimization of the reaction temperature is crucial.

  • Solvent: The choice of solvent can influence the solubility of the steroid and the reactivity of the reagents. High-boiling aromatic solvents like toluene or xylene are often used.

  • Stoichiometry of Reagents: Ensure the correct stoichiometry of the oxidizing agent is used. An excess may be required to drive the reaction to completion, but a large excess can lead to side products.

Question: Poor Stereoselectivity in a Reduction Step

Answer: Controlling stereoselectivity is a critical aspect of steroid synthesis. If you are observing a mixture of diastereomers after a reduction step (e.g., reduction of a ketone), consider the following:

  • Choice of Reducing Agent: The stereochemical outcome of a reduction is highly dependent on the reducing agent.

    • For the formation of an equatorial alcohol, bulkier reducing agents like L-selectride® or lithium tri-tert-butoxyaluminum hydride are often used.

    • For the formation of an axial alcohol, smaller reducing agents like sodium borohydride may be more effective.

  • Directing Groups: The presence of nearby functional groups can direct the approach of the reducing agent. Protecting groups can be strategically used to block one face of the molecule and enhance selectivity.

  • Temperature: Lowering the reaction temperature often increases the stereoselectivity of a reaction by favoring the transition state with the lowest activation energy.

Illustrative Data for Stereoselective Ketone Reduction:

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (axial:equatorial)
1NaBH₄Methanol03:1
2LiAlH₄THF09:1
3L-Selectride®THF-781:99

Frequently Asked Questions (FAQs)

Q1: What is a common strategy for introducing the ethinyl group at the C-17 position? A1: A common and effective method is the addition of lithium acetylide to a C-17 ketone. This is typically performed in a suitable solvent like THF at low temperatures.

Q2: How can I improve the yield of a multi-step synthesis? A2: In a multi-step synthesis, the overall yield is the product of the yields of each individual step. To improve the overall yield, it is crucial to optimize each reaction. Key strategies include:

  • Purifying intermediates at each stage to prevent the accumulation of impurities.

  • Carefully controlling reaction conditions (temperature, concentration, stoichiometry).

  • Minimizing transfer losses by using efficient workup and purification procedures.

  • Considering a convergent synthetic approach where different fragments of the molecule are synthesized separately and then combined.

Q3: What are the best practices for purifying a final steroidal compound? A3: Purification of the final product is critical to obtain a compound of high purity.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying steroids. A careful selection of the eluent system is necessary to achieve good separation.

  • Recrystallization: If the compound is a solid, recrystallization is an excellent method for obtaining highly pure material.

  • High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC can be used.

Experimental Protocols

Protocol 1: General Procedure for Grignard Reaction with a C-17 Ketone

  • Dry all glassware in an oven at 120 °C overnight and assemble under a stream of argon.

  • To a stirred solution of the C-17 keto-steroid (1.0 eq) in anhydrous THF (0.1 M) at 0 °C, add a solution of the Grignard reagent (1.5 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Diagrams

experimental_workflow start Starting Material (Steroid Precursor) step1 Step 1: Functional Group Manipulation start->step1 purification1 Purification 1 (e.g., Chromatography) step1->purification1 step2 Step 2: Key Bond Formation (e.g., C-C Coupling) purification1->step2 purification2 Purification 2 (e.g., Recrystallization) step2->purification2 step3 Step 3: Final Modification & Deprotection purification2->step3 final_purification Final Purification (e.g., Prep-HPLC) step3->final_purification final_product Final Product final_purification->final_product

Caption: A generalized workflow for a multi-step organic synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Reaction Yield cause1 Impure Starting Materials low_yield->cause1 cause2 Suboptimal Reaction Conditions (Temp, Time, Conc.) low_yield->cause2 cause3 Reagent Instability/ Decomposition low_yield->cause3 cause4 Side Reactions low_yield->cause4 solution1 Re-purify Starting Materials cause1->solution1 solution2 Optimize Reaction Parameters (DoE Approach) cause2->solution2 solution3 Use Fresh/High-Purity Reagents cause3->solution3 solution4 Modify Reaction to Suppress Side Products cause4->solution4

Caption: A logical diagram for troubleshooting low reaction yields.

"troubleshooting inconsistent results with 1,3,5-Eto-17-oscl"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Compound ETO (1,3,5-Eto-17-oscl)

Disclaimer: The compound "this compound," referred to herein as "Compound ETO," is a hypothetical novel estrogen receptor (ER) modulator. The following troubleshooting guide is based on established principles for working with potent, synthetic estrogen-like compounds and is intended for research purposes only.

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting inconsistent results that may be encountered during experiments with Compound ETO.

Troubleshooting Guide

Question: We are observing significant well-to-well variability in our cell proliferation assays (e.g., MCF-7 E-SCREEN). What are the potential causes?

Answer: High variability in cell proliferation assays is a common issue. Several factors could be contributing to this:

  • Compound Solubility: Compound ETO may have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Precipitates, even if not visible, can lead to inconsistent concentrations.

  • Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous before and during plating.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration. It is recommended to fill the outer wells with sterile PBS or media and use only the inner wells for the experiment.

  • Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, and is at a level non-toxic to the cells (typically ≤ 0.1%).

  • Incubation Time: Alterations in assay methodology, such as incubation time, can impact results.[1] Ensure consistent timing for all plates.

Question: The dose-response curve for Compound ETO is not sigmoidal and shows a drop-off in response at higher concentrations. Why is this happening?

Answer: A non-sigmoidal dose-response curve, particularly with a descending limb at high concentrations, often suggests cytotoxicity.[1][2]

  • Cell Viability Assessment: It is crucial to perform a separate cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay. This will help determine the concentration at which Compound ETO becomes toxic to the cells.[3]

  • Assay-Specific Interference: Some compounds can interfere with the assay readout itself (e.g., autofluorescence in a reporter assay). Run appropriate controls, including Compound ETO with detection reagents in the absence of cells.

  • Off-Target Effects: At high concentrations, compounds can have off-target effects that may inhibit cell growth or the signaling pathway being studied.[2]

Question: We are seeing conflicting results between our receptor binding assay and our functional reporter gene assay. What could explain this discrepancy?

Answer: Discrepancies between binding and functional assays are not uncommon and can provide important insights into the compound's mechanism of action.

  • Agonist vs. Antagonist Activity: Receptor binding assays cannot distinguish between agonists and antagonists.[3] A compound can bind strongly to the estrogen receptor but act as an antagonist, blocking the transcriptional activity measured in a reporter assay.

  • Cellular Uptake and Metabolism: The compound may not be efficiently entering the cells used for the functional assay, or it could be rapidly metabolized into a less active form.[1]

  • ER Isoform Specificity: Compound ETO might exhibit different affinities and activities for the two main estrogen receptor isoforms, ERα and ERβ, which can have opposing physiological effects.[2] The cell line used in your functional assay may express a different ER isoform ratio than what was used in the binding assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for Compound ETO? A1: Based on typical steroid-like compounds, high-purity DMSO is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10 mM) and perform serial dilutions. Remember to include a vehicle control with the same final DMSO concentration in your experiments.

Q2: How should I store Compound ETO to ensure its stability? A2: Store the solid compound at -20°C, protected from light. For stock solutions in DMSO, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: My results with Compound ETO vary between experiments performed on different days. How can I improve reproducibility? A3: Inter-assay variability can be minimized by standardizing your protocol. Key factors to control include:

  • Cell Passage Number: Use cells within a consistent, low passage number range, as cell characteristics can change over time in culture.

  • Serum Batch: If using fetal bovine serum (FBS), be aware that different lots can contain varying levels of endogenous hormones. It is advisable to use charcoal-stripped FBS to reduce this background and to test and reserve a large batch of serum for a series of experiments.

  • Consistent Reagents: Use the same batches of media, supplements, and assay reagents.

  • Standardized Controls: Always include a positive control with a known estrogen (e.g., 17β-estradiol) and a negative (vehicle) control.[1]

Q4: Can Compound ETO act as a selective estrogen receptor modulator (SERM)? A4: Yes, it is possible. SERMs can act as ER agonists in some tissues and as antagonists in others.[4] To investigate this, you would need to test the activity of Compound ETO in various cell lines representative of different tissues (e.g., breast cancer cells, bone cells, uterine cells).

Quantitative Data Summary

The following table summarizes hypothetical results from an in-vitro cell proliferation assay (E-SCREEN) using MCF-7 breast cancer cells to determine the estrogenic activity of Compound ETO compared to 17β-estradiol.

CompoundConcentration (nM)Mean Proliferation Index (vs. Vehicle)Standard Deviation
17β-estradiol 0.011.50.2
0.12.80.3
14.50.4
104.60.5
Compound ETO 0.011.80.3
0.13.50.4
15.20.5
105.30.6
Vehicle (0.1% DMSO) N/A1.00.1

Note: This data is for illustrative purposes only.

Detailed Experimental Protocols

1. Protocol: MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the estrogen-dependent proliferation of MCF-7 cells.

  • Cell Culture:

    • Culture MCF-7 cells in DMEM with 10% FBS.

    • Five to seven days before the assay, switch the cells to a phenol red-free DMEM supplemented with 10% charcoal-stripped FBS to deprive them of estrogens.

  • Assay Procedure:

    • Trypsinize and resuspend the hormone-deprived cells in the same medium.

    • Seed 3,000 cells per well in a 96-well plate.

    • Allow cells to attach for 24 hours.

    • Prepare serial dilutions of Compound ETO and 17β-estradiol (positive control) in the treatment medium. The final DMSO concentration should not exceed 0.1%.

    • Replace the medium in the wells with the medium containing the test compounds or controls.

    • Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.

    • On day 6, quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay.

    • Calculate the proliferative effect relative to the vehicle control.

2. Protocol: Estrogen Receptor Competitive Binding Assay

This protocol determines the affinity of Compound ETO for the estrogen receptor (ERα) by measuring its ability to displace a radiolabeled ligand.

  • Reagents:

    • Recombinant human ERα protein.

    • [3H]-17β-estradiol (radiolabeled ligand).

    • Assay buffer (e.g., Tris-based buffer with additives to stabilize the receptor).

    • Unlabeled 17β-estradiol (for non-specific binding determination).

    • Hydroxyapatite slurry (to separate bound from free ligand).

  • Procedure:

    • In a microcentrifuge tube, combine the assay buffer, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of Compound ETO (or unlabeled estradiol for the standard curve).

    • Add the ERα protein to initiate the binding reaction.

    • Incubate for 18-24 hours at 4°C to reach equilibrium.

    • To determine non-specific binding, use a high concentration of unlabeled estradiol in a set of control tubes.

    • Add cold hydroxyapatite slurry to each tube and incubate on ice to capture the receptor-ligand complexes.

    • Wash the pellets multiple times with cold wash buffer to remove unbound radioligand.

    • After the final wash, resuspend the pellet in scintillation fluid and measure radioactivity using a scintillation counter.

    • Calculate the concentration of Compound ETO that inhibits 50% of the specific binding of the radioligand (IC50).

Visualizations

Estrogen_Signaling_Pathway cluster_Cyto Cytoplasm cluster_Nuc Nucleus ETO Compound ETO ER Estrogen Receptor (ER) (inactive, with HSPs) ETO->ER ER_active Active ER Dimer ER->ER_active Dimerization & HSP Release ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Initiates ER_active->ERE Binds to DNA Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound ETO Stock Solution (DMSO) add_compound Add Serial Dilutions of Compound ETO prep_compound->add_compound prep_cells Culture & Prepare MCF-7 Cells seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate seed_plate->add_compound incubate Incubate for 6 Days add_compound->incubate quantify Quantify Proliferation (e.g., SRB Assay) incubate->quantify analyze Analyze Data & Generate Dose-Response Curve quantify->analyze Troubleshooting_Logic start Inconsistent Results Observed check_variability High Well-to-Well Variability? start->check_variability check_curve Non-Sigmoidal Dose-Response? check_variability->check_curve No solution_variability Review: - Cell Seeding Technique - Edge Effects - Compound Solubility check_variability->solution_variability Yes check_assays Binding vs. Functional Assay Discrepancy? check_curve->check_assays No solution_curve Action: - Run Cytotoxicity Assay - Check for Assay Interference check_curve->solution_curve Yes solution_assays Consider: - Agonist vs. Antagonist Role - Cell Metabolism - ER Isoform Specificity check_assays->solution_assays Yes end Refine Protocol check_assays->end No solution_variability->end solution_curve->end solution_assays->end

References

Technical Support Center: Stability and Storage of Estrogen-Like Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "1,3,5-Eto-17-oscl" could not be definitively identified through standard chemical and pharmaceutical databases. The name appears to be a non-standard nomenclature, an internal compound code, or a potential misspelling. However, the notation "1,3,5" and "17" strongly suggests a steroidal estrogen-like scaffold. This technical support guide provides information on the general stability and storage conditions for estrogenic compounds. Researchers should validate these recommendations for their specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for estrogen-like compounds?

A1: For solid (powder) forms, estrogen-like compounds are typically stable when stored in a cool, dark, and dry place. It is recommended to store them in tightly sealed containers at room temperature (20°C to 25°C or 68°F to 77°F) or under refrigeration (2°C to 8°C), protected from light.[1] For long-term storage, especially for analytical standards, storage at -20°C or -80°C is often recommended to minimize degradation.[2] Always refer to the manufacturer's specific recommendations if available.

Q2: How should I store stock solutions of estrogen-like compounds?

A2: The stability of estrogen-like compounds in solution is dependent on the solvent, concentration, and storage temperature. Stock solutions should be stored in tightly sealed vials at low temperatures, typically -20°C or -80°C, to prevent solvent evaporation and slow down degradation. It is advisable to prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]

Q3: Are there any specific factors that can accelerate the degradation of estrogen-like compounds?

A3: Yes, several factors can accelerate degradation:

  • Light: Exposure to UV light can cause photodegradation. It is crucial to store these compounds in amber vials or protect them from light.[3]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[4]

  • Oxygen: Some estrogens, particularly catechol estrogens, are susceptible to oxidation.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.

  • pH: Extreme pH conditions can lead to hydrolysis or other degradation reactions.[5]

  • Moisture: For solid compounds, moisture can lead to hydrolysis and the formation of hydrates, which may affect stability.[4]

Q4: What are the visible signs of degradation of an estrogen-like compound?

A4: Visual signs of degradation in a solid compound can include a change in color, texture, or the appearance of clumping. For solutions, precipitation, discoloration, or the formation of particulates can indicate degradation or insolubility. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical methods like HPLC to assess purity and concentration over time.

Troubleshooting Guide

Q1: My experimental results are inconsistent. Could this be related to the stability of my compound?

A1: Yes, inconsistent results are a common sign of compound instability. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability in the observed biological or chemical effects. To troubleshoot this, you should:

  • Prepare fresh solutions of the compound for each experiment.

  • Perform a stability study of the compound under your experimental conditions (e.g., in your cell culture media at 37°C).

  • Ensure proper storage of stock solutions in aliquots at -80°C to avoid freeze-thaw cycles.[2]

Q2: I am observing a decrease in the biological activity of my compound over time. What could be the cause?

A2: A decrease in biological activity is a strong indicator of compound degradation. The active parent compound is likely converting into less active or inactive degradation products. To address this:

  • Verify the purity of your compound using an analytical technique like HPLC or LC-MS.

  • Review your storage and handling procedures to ensure they are optimal for the compound.

  • Consider if any components of your experimental system (e.g., media components, other reagents) could be reacting with your compound.

Quantitative Stability Data

The stability of estrogenic compounds can vary based on their specific structure and the storage conditions. Below are tables summarizing stability data for some common estrogens.

Table 1: Stability of Estrogens in a Compounded Cream at Different Temperatures

CompoundStorage TemperaturePotency Retained (30 days)Potency Retained (60 days)Potency Retained (90 days)
Estradiol Room Temperature (25°C)>95%>92%90.5%
Refrigerated (4°C)>98%>97%95.8%
Estrone Room Temperature (25°C)>96%>94%>92%
Refrigerated (4°C)>98%>97%>96%
Estriol Room Temperature (25°C)>97%>95%>93%
Refrigerated (4°C)>99%>98%>97%

Table 2: Stability of Estrogen Metabolites in Urine at Different Temperatures [2]

Compound ClassStorage ConditionDurationChange in Concentration
Catechol Estrogens4°C without ascorbic acid24 hours< 1%
15 Estrogen Metabolites-80°C with/without ascorbic acid12 monthsMinimal change

Experimental Protocols

Protocol: Assessing Compound Stability using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of an estrogen-like compound over time.

Objective: To determine the degradation rate of the compound under specific storage conditions.

Materials:

  • The estrogen-like compound of interest

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Appropriate HPLC column (e.g., C18)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Storage vials (clear and amber)

  • Temperature-controlled chambers (e.g., incubators, refrigerators, freezers)

Methodology:

  • Preparation of Stock Solution: Accurately weigh the compound and dissolve it in a suitable solvent to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Stability Samples: Aliquot the stock solution into multiple vials. For solid-state stability, accurately weigh small amounts of the powder into separate vials.

  • Storage: Place the vials under the desired storage conditions to be tested (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH). Include samples protected from light (amber vials) and exposed to light.

  • Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

  • HPLC Analysis:

    • At each time point, retrieve a vial from each storage condition.

    • If the sample is a solution, dilute it to a suitable concentration for HPLC analysis. If it is a solid, dissolve it in the appropriate solvent.

    • Inject the sample into the HPLC system.

    • Analyze the chromatogram to determine the peak area of the parent compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) concentration.

    • Plot the percentage of the remaining compound against time for each storage condition to determine the stability profile.

Visualizations

Below are diagrams illustrating a potential degradation pathway for an estrogen and a typical experimental workflow for a stability study.

G cluster_main Potential Degradation Pathway for an Estrogen A Estrogen (e.g., Estradiol) B Oxidized Product (Catechol Estrogen) A->B Oxidation (e.g., by light, air) C Hydroxylated Metabolite A->C Hydroxylation (Metabolic) D Conjugated Product (Glucuronide/Sulfate) A->D Conjugation (Enzymatic) E Further Oxidation Products (Quinones) B->E Further Oxidation

Caption: A simplified diagram of potential degradation pathways for an estrogenic compound.

G cluster_workflow Experimental Workflow for Stability Study prep Prepare Stock Solution & Aliquots store Store Samples at Different Conditions (-20°C, 4°C, 25°C, 40°C) prep->store analyze Analyze at Time Points (T=0, 1, 2, 4 weeks) store->analyze hplc HPLC Analysis (Purity & Degradants) analyze->hplc data Data Analysis & Stability Profile hplc->data

Caption: A flowchart illustrating the key steps in an experimental workflow for a stability study.

References

"reducing background noise in 1,3,5-Eto-17-oscl assays"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Eto-oscl Assays

This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in 1,3,5-Eto-17-oscl (Eto-oscl) assays. Given that "Eto-oscl" is not a standard nomenclature, this guide is based on principles applicable to steroid-based competitive binding and cell-based reporter assays, which are common in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in our Eto-oscl assay?

A1: High background noise typically originates from several factors:

  • Non-specific Binding: The detection antibody or other reagents may bind to unoccupied sites on the microplate surface or to other proteins in the assay.[1] This is one of the most common issues.[2]

  • Sub-optimal Reagent Concentrations: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding and increased background.[3][4]

  • Insufficient Washing: Inadequate removal of unbound reagents is a major contributor to high background.[5][6] This can be due to too few wash cycles, low wash volume, or high residual volume after aspiration.[7][8]

  • Blocking Inefficiency: If the blocking buffer fails to cover all non-specific binding sites on the plate, subsequent reagents can adhere and generate background signal.[2][6]

  • Reagent Contamination: Contamination of buffers or substrates can introduce interfering substances.[2]

  • Autofluorescence (for fluorescent assays): Cells or compounds in the sample may possess natural fluorescence, which can obscure the specific signal.[9][10]

Q2: How can I determine if my high background is due to non-specific binding of the secondary antibody?

A2: To test for non-specific binding of the secondary antibody, run a control experiment where you omit the primary antibody but include all other reagents. If you still observe a high signal in these wells, it indicates that the secondary antibody is binding non-specifically.[3]

Q3: Can the type of microplate I'm using contribute to high background?

A3: Yes, the microplate itself can be a factor. Plates with sharp corners in the wells may retain more residual liquid after washing, leading to higher background.[8] Additionally, some plate materials have higher intrinsic binding properties than others. If you suspect the plate is the issue, consider testing plates from different manufacturers or with different surface treatments.

Q4: My assay involves primary cells, and I'm seeing high background. What could be unique to my cell-based system?

A4: In cell-based assays, high background can be caused by:

  • Cell Autofluorescence: Many cell types naturally fluoresce, which can increase background noise.[9][10] It is recommended to image unstained cells to assess the level of autofluorescence.

  • Over-fixation: Excessive fixation, especially with aldehydes, can increase autofluorescence.[9]

  • Cell Health: Unhealthy or dying cells can exhibit increased non-specific staining. Ensure optimal cell culture conditions and handle cells gently during the assay to maintain their viability.

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Plate

This is often due to problems with blocking, reagent concentration, or washing steps.

Possible Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).[4] Extend the blocking incubation time or perform it at a higher temperature (e.g., 37°C) to enhance efficiency. Consider trying a different blocking agent, as some may cross-react with your antibodies.[3][11]
Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[3]
Inadequate Washing Increase the number of wash cycles (typically 3-5 cycles are recommended).[7][8] Ensure the wash volume is sufficient to cover the entire well surface (e.g., 300 µL for a 96-well plate).[5][8] Adding a mild detergent like Tween-20 (0.05%) to the wash buffer can help reduce non-specific binding.[6]
Contaminated Reagents Prepare fresh buffers and substrate solutions. Ensure all reagents are stored correctly and are within their expiration dates.[2]
Issue 2: High Background in Negative Control Wells

This points to non-specific binding of assay components or issues with the sample matrix.

Possible Cause Recommended Solution
Non-specific Secondary Antibody Binding Run a control with only the secondary antibody. If the background is high, consider a different secondary antibody or one that is pre-adsorbed against the species of your sample.
Cross-reactivity of Blocking Agent If using milk as a blocking agent with phosphoprotein-specific antibodies, the antibody may be cross-reacting with casein (a phosphoprotein). Switch to a protein-free blocker or BSA.[3]
Matrix Effects Components in the sample diluent or the sample itself may be causing interference. Try a different sample diluent or include a blocking agent in your antibody diluent.

Experimental Protocols

Protocol 1: Optimizing Antibody Concentration
  • Prepare a series of dilutions for your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000) and your secondary antibody (e.g., 1:2000, 1:5000, 1:10000, 1:20000).

  • Set up a checkerboard titration on a 96-well plate. In this setup, each row will have a different primary antibody concentration, and each column will have a different secondary antibody concentration.

  • Include positive and negative control wells for each antibody combination.

  • Run the assay according to your standard protocol.

  • Analyze the results to identify the antibody concentrations that provide the highest signal-to-noise ratio (Specific Signal / Background Signal).

Protocol 2: Optimizing Washing Steps
  • Prepare several plates to test different washing parameters.

  • Wash Cycles: Test a range of wash cycles (e.g., 2, 3, 4, 5, 6 cycles).[8]

  • Soak Time: Introduce a soak time (e.g., 15-30 seconds) between aspiration and dispensing of the wash buffer to help dislodge non-specifically bound reagents.[2][7]

  • Wash Buffer Composition: Test the addition of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer.[6]

  • Run the assay with a known positive and negative control on each test plate.

  • Compare the background signals to determine the most effective washing protocol.

Data Presentation

Table 1: Example of Antibody Titration Data

Primary Antibody DilutionSecondary Antibody DilutionPositive Control Signal (OD)Negative Control Signal (OD)Signal-to-Noise Ratio
1:10001:50002.50.83.1
1:10001:100002.10.45.3
1:20001:50001.80.36.0
1:2000 1:10000 1.5 0.1 15.0
1:40001:100000.90.0811.3

Table 2: Recommended Washing Parameters

ParameterELISA RecommendationCell-Based Assay RecommendationRationale
Dispense Rate Medium to HighLow to MediumMinimize shear stress on cells while maximizing efficiency in ELISA.[7]
Soak Time 10–60 seconds5–15 secondsLonger soak time helps dislodge non-specific binding in ELISA. Shorter time minimizes cell stress.[7]
Wash Cycles 3–5 cycles2–3 gentle cyclesSufficient for background reduction. Lower cycles preserve cell viability and adhesion.[7]
Residual Volume < 2µL per well< 2µL per wellHigh residual volume dilutes subsequent reagents and increases background.[7]

Visualizations

TroubleshootingWorkflow Start High Background Noise Detected Check_Controls Review Controls: - No primary Ab - No sample Start->Check_Controls High_Secondary_BG High background in 'No Primary Ab' control? Check_Controls->High_Secondary_BG Controls Analyzed High_Blank_BG High background in 'No Sample' control? High_Secondary_BG->High_Blank_BG No Troubleshoot_Secondary Troubleshoot Secondary Ab: - Titrate concentration - Use pre-adsorbed Ab - Change Ab High_Secondary_BG->Troubleshoot_Secondary Yes Troubleshoot_Reagents Troubleshoot Reagents: - Check for contamination - Remake buffers - Check substrate High_Blank_BG->Troubleshoot_Reagents Yes Troubleshoot_Process Optimize Assay Steps: - Improve blocking - Optimize washing - Titrate primary Ab High_Blank_BG->Troubleshoot_Process No End Background Reduced Troubleshoot_Secondary->End Troubleshoot_Reagents->End Troubleshoot_Process->End

Caption: A logical workflow for troubleshooting high background noise.

SignalingPathway cluster_cell Cell Membrane Receptor Steroid Receptor Eto_oscl Eto-oscl (Ligand) Eto_oscl->Receptor Specific Binding NonSpecificProtein Non-specific Protein (e.g., Albumin) Detection_Ab Detection Antibody NonSpecificProtein->Detection_Ab Non-specific Binding Signal Background Signal Detection_Ab->Signal Generates Noise

Caption: Potential sources of specific vs. non-specific binding.

References

Technical Support Center: Troubleshooting Cell Viability Issues with Compound X (e.g., 1,3,5-Eto-17-oscl)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues when working with steroid-like compounds, exemplified here as "Compound X (e.g., 1,3,5-Eto-17-oscl)".

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for steroid-like compounds?

A1: Steroids are organic compounds that can have diverse biological functions. They can act as signaling molecules that regulate gene expression by binding to nuclear receptors, or they can be components of cell membranes, altering their fluidity.[1] The specific mechanism of a novel compound like "this compound" would need to be determined experimentally, but it may involve modulation of pathways related to cell growth, proliferation, and apoptosis.[2]

Q2: I am observing high levels of cytotoxicity after treating my cells with Compound X. What are the potential causes?

A2: High cytotoxicity can stem from several factors:

  • Compound Concentration: The concentration of Compound X may be too high, leading to off-target effects or overwhelming cellular metabolic pathways.

  • Solvent Toxicity: The solvent used to dissolve Compound X (e.g., DMSO) can be toxic to cells at certain concentrations.[3]

  • Compound Instability: The compound may be degrading in the culture medium, producing toxic byproducts.

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the effects of this compound.

  • Contamination: Mycoplasma or other microbial contamination can compromise cell health and exacerbate the toxic effects of a compound.[3]

Q3: My cell viability assay results are inconsistent. What could be the reason?

A3: Inconsistent results in cell viability assays are a common issue.[3] Potential reasons include:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in assay readouts.

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.

  • Assay Timing: The timing of the assay relative to treatment can significantly impact the results.

  • Reagent Preparation: Improperly prepared or stored assay reagents can lead to unreliable results.[4]

  • Cell Passage Number: Using cells with a high passage number can lead to altered growth characteristics and responses to stimuli.[3]

Q4: Which cell viability assay is most appropriate for my experiments with a steroid-like compound?

A4: The choice of assay depends on the specific question you are asking. Here are a few common options:

  • Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[5][6] They are good for high-throughput screening.

  • Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide, LDH release): These assays distinguish between live and dead cells based on the integrity of the cell membrane.[7][8]

  • ATP Assays: Measuring intracellular ATP levels is a highly sensitive method to quantify the number of viable cells.[7]

  • Live/Dead Staining (e.g., Calcein AM/Ethidium Homodimer): This fluorescence-based method allows for simultaneous visualization of live (green) and dead (red) cells.[4]

Troubleshooting Guide

Issue 1: High Background Signal in Viability Assay
Potential Cause Troubleshooting Step
Reagent Contamination Use fresh, sterile reagents. Filter-sterilize if necessary.
Phenol Red Interference Use phenol red-free medium for the assay, as it can interfere with some colorimetric readouts.
Compound Interference Run a control with the compound in cell-free medium to check for direct reaction with the assay reagents.
Insufficient Washing Ensure all washing steps in the protocol are performed thoroughly to remove residual reagents.
Issue 2: Low Signal or No Response to Treatment
Potential Cause Troubleshooting Step
Sub-optimal Cell Health Ensure cells are in the exponential growth phase and have a viability of >90% before starting the experiment.[3]
Incorrect Compound Concentration Perform a dose-response curve to determine the optimal concentration range for your compound.
Assay Incubation Time Optimize the incubation time for the viability assay with your specific cell line.
Inactive Compound Verify the purity and activity of your compound stock.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete culture medium

  • Compound X (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Compound X in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Calcein AM and Ethidium Homodimer-1 (EthD-1) Live/Dead Assay

This protocol provides a qualitative and quantitative assessment of live and dead cells.

Materials:

  • Cells treated with Compound X in a 96-well plate

  • Calcein AM stock solution (e.g., 1 mM in DMSO)

  • Ethidium Homodimer-1 (EthD-1) stock solution (e.g., 2 mM in DMSO/H₂O)

  • PBS or Hanks' Balanced Salt Solution (HBSS)

Procedure:

  • Prepare a working solution of Calcein AM and EthD-1 in PBS. A common final concentration is 2 µM Calcein AM and 4 µM EthD-1.

  • After treating the cells with Compound X for the desired time, carefully remove the culture medium.

  • Wash the cells once with PBS.

  • Add 100 µL of the Calcein AM/EthD-1 working solution to each well.

  • Incubate the plate for 30-45 minutes at room temperature, protected from light.

  • Image the cells using a fluorescence microscope with appropriate filters (e.g., FITC for Calcein AM and TRITC for EthD-1).

  • Live cells will fluoresce green, and dead cells will fluoresce red.

  • For quantification, use a fluorescence plate reader to measure the fluorescence intensity at ~495/515 nm for Calcein AM and ~528/617 nm for EthD-1.[4]

Data Presentation

Table 1: Example Dose-Response Data for Compound X using MTT Assay

Compound X (µM)Absorbance (570 nm)% Viability (Normalized to Control)
0 (Vehicle Control)1.25100%
0.11.2297.6%
11.1088.0%
100.7560.0%
500.3124.8%
1000.1512.0%

Table 2: Example Quantification of Live/Dead Staining

TreatmentGreen Fluorescence (Live Cells)Red Fluorescence (Dead Cells)% Live Cells
Vehicle Control85,000 RFU2,500 RFU97.1%
Compound X (10 µM)62,000 RFU15,000 RFU80.5%
Compound X (50 µM)20,000 RFU60,000 RFU25.0%

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound X Dilution treatment Treatment with Compound X compound_prep->treatment cell_seeding->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition data_analysis Data Analysis & Visualization data_acquisition->data_analysis

Caption: General experimental workflow for assessing cell viability after treatment with Compound X.

hypothetical_signaling_pathway cluster_downstream Downstream Effects compound_x Compound X (this compound) receptor Nuclear Receptor compound_x->receptor Binds to gene_expression Altered Gene Expression receptor->gene_expression Regulates pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) gene_expression->pro_apoptotic Upregulates anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) gene_expression->anti_apoptotic Downregulates apoptosis Apoptosis pro_apoptotic->apoptosis anti_apoptotic->apoptosis cell_viability Decreased Cell Viability apoptosis->cell_viability

Caption: Hypothetical signaling pathway for Compound X-induced apoptosis leading to decreased cell viability.

References

Technical Support Center: Optimizing Incubation Time for 1,3,5-Eto-17-oscl Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time for experiments involving the hypothetical compound 1,3,5-Eto-17-oscl.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal incubation time for this compound?

A1: The initial step is to perform a time-course experiment. This involves treating your target cells with a fixed concentration of this compound and measuring the desired biological effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The results will help identify a time window where the compound exerts its maximum effect before secondary effects, such as cell death due to nutrient depletion, become significant.

Q2: How does the concentration of this compound affect the optimal incubation time?

A2: Higher concentrations of a compound may produce a measurable effect more rapidly. However, excessively high concentrations can lead to off-target effects or induce cellular stress, confounding the results. It is recommended to test a range of concentrations in your time-course experiment to understand the interplay between dose and time.

Q3: Should the cell seeding density be adjusted when optimizing incubation time?

A3: Yes, cell seeding density is a critical parameter. For longer incubation times, a lower initial seeding density is necessary to prevent cultures from becoming over-confluent, which can lead to cell stress, nutrient depletion, and altered cellular responses.[1] Conversely, for very short incubation periods, a higher density may be required to obtain a detectable signal.

Q4: What are the key controls to include in an incubation time optimization experiment?

A4: It is essential to include the following controls:

  • Untreated Control: Cells cultured in media without this compound to establish a baseline for normal cell behavior over time.

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This control accounts for any effects of the solvent on the cells.

  • Positive Control: A known compound that induces the expected biological effect in your assay. This helps to validate that the experimental system is working correctly.

Q5: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?

A5: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To differentiate between these, you can perform both a cytotoxicity assay (e.g., LDH release assay) and a proliferation assay (e.g., MTT or EdU incorporation assay) in parallel.[2][3][4] A cytotoxic compound will show an increase in cell death markers, whereas a cytostatic compound will show a reduction in proliferation markers with minimal increase in cell death.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding. 2. Uneven compound distribution. 3. Edge effects in the microplate.1. Ensure thorough mixing of the cell suspension before seeding. Use calibrated pipettes for accuracy. 2. Mix the plate gently after adding this compound. 3. Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity.
No observable effect of this compound at any time point 1. The concentration of the compound is too low. 2. The incubation time is too short. 3. The compound is inactive or has degraded. 4. The chosen cell line is not responsive.1. Perform a dose-response experiment with a wider range of concentrations. 2. Extend the duration of the time-course experiment. 3. Verify the purity and stability of your this compound stock solution. 4. Confirm the expression of the target pathway in your cell line.
High background signal in control wells 1. Contamination of cell cultures (e.g., mycoplasma). 2. High cell density leading to cell stress. 3. Reagent issues.1. Regularly test cell cultures for contamination. 2. Optimize seeding density to ensure cells are in the exponential growth phase during the experiment.[1] 3. Check the expiration dates and proper storage of all assay reagents.
Cell detachment or changes in morphology in vehicle control wells 1. The concentration of the vehicle (e.g., DMSO) is too high. 2. Cells are overly confluent.1. Ensure the final concentration of the vehicle is non-toxic to the cells (typically ≤ 0.1% for DMSO). 2. Adjust the initial seeding density to prevent overgrowth during the experiment.

Experimental Protocols

Protocol 1: Time-Course Cytotoxicity Assay using MTT

This protocol assesses the impact of this compound on cell viability over time by measuring the metabolic activity of the cells.[5]

Materials:

  • Target cells in culture

  • Complete culture medium

  • This compound stock solution

  • Vehicle (e.g., sterile DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multi-channel pipette

  • Microplate reader

Methodology:

  • Seed cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and add the medium containing different concentrations of this compound, vehicle control, and untreated control to the respective wells.

  • Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).

  • At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Time-Course Cell Proliferation Assay using EdU Incorporation

This protocol measures the effect of this compound on DNA synthesis, a key indicator of cell proliferation.[4]

Materials:

  • Target cells in culture

  • Complete culture medium

  • This compound stock solution

  • Vehicle (e.g., sterile DMSO)

  • 96-well black, clear-bottom plates

  • EdU (5-ethynyl-2'-deoxyuridine) solution

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail (containing a fluorescent azide)

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Methodology:

  • Seed cells into 96-well black, clear-bottom plates and allow them to adhere overnight.

  • Treat cells with this compound, vehicle, or media alone as described in the MTT protocol.

  • Incubate for the desired time points (e.g., 12, 24, 48 hours).

  • Two hours before the end of each incubation period, add EdU solution to each well to a final concentration of 10 µM and incubate.

  • Wash the cells with PBS, then fix and permeabilize them according to the manufacturer's instructions.

  • Add the Click-iT® reaction cocktail to each well and incubate in the dark to label the incorporated EdU.

  • Wash the wells and apply a nuclear counterstain.

  • Image the plates using a high-content imaging system and quantify the percentage of EdU-positive cells.

Data Presentation

Table 1: Effect of this compound (10 µM) on Cell Viability (%) over Time (MTT Assay)

Incubation Time (hours)Untreated ControlVehicle ControlThis compound
6100 ± 4.599 ± 5.198 ± 4.8
12100 ± 5.298 ± 4.985 ± 6.2
24100 ± 4.897 ± 5.562 ± 5.9
48100 ± 6.196 ± 6.341 ± 5.3
72100 ± 5.795 ± 5.825 ± 4.7
Data are presented as mean ± standard deviation.

Table 2: Effect of this compound (10 µM) on Cell Proliferation (% EdU-Positive Cells) over Time

Incubation Time (hours)Untreated ControlVehicle ControlThis compound
1245 ± 3.144 ± 3.530 ± 2.9
2448 ± 3.946 ± 4.115 ± 2.5
4850 ± 4.247 ± 3.85 ± 1.8
Data are presented as mean ± standard deviation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add this compound (or Controls) overnight_incubation->add_compound time_course Incubate for 6, 12, 24, 48, 72h add_compound->time_course perform_assay Perform Viability or Proliferation Assay time_course->perform_assay read_plate Read Plate / Image Cells perform_assay->read_plate analyze_data Analyze Data & Determine Optimal Incubation Time read_plate->analyze_data

Caption: Workflow for optimizing incubation time.

signaling_pathway receptor Cell Surface Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors erk->transcription_factors Activates proliferation Cell Proliferation transcription_factors->proliferation compound This compound compound->mek Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

Validation & Comparative

Comparative Efficacy Analysis: 3,5-Dinitro-bisphenol A versus Alternative GPR35 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of 3,5-Dinitro-bisphenol A in inducing cell cycle arrest and its activity as a GPR35 agonist, benchmarked against alternative compounds.

Introduction

3,5-Dinitro-bisphenol A, a compound identified as a leachable from polycarbonate cell culture flasks, has been observed to inhibit the growth of Chinese Hamster Ovary (CHO-S) cells. This inhibitory effect is attributed to its ability to induce cell cycle arrest at the G1/G0 phase and its action as a weak agonist of the G protein-coupled receptor 35 (GPR35). This guide provides a comparative analysis of the efficacy of 3,5-Dinitro-bisphenol A against other known GPR35 agonists, namely Zaprinast and Lodoxamide, presenting key experimental data and methodologies to aid researchers in the selection and application of these compounds.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for 3,5-Dinitro-bisphenol A and the alternative compounds, Zaprinast and Lodoxamide, in relation to their GPR35 activation and cell cycle arrest properties.

Table 1: GPR35 Activation Efficacy

CompoundTargetAssay TypeCell LineEC50 Value
3,5-Dinitro-bisphenol AGPR35Not SpecifiedNot SpecifiedWeak Agonist (Specific EC50 not available)
ZaprinastHuman GPR35β-arrestin RecruitmentHEK293~840 nM
LodoxamideHuman GPR35aβ-arrestin RecruitmentHEK2931.6 ± 0.4 nM

Table 2: Cell Cycle Arrest Efficacy

CompoundEffectCell LineIC50 Value
3,5-Dinitro-bisphenol AG1/G0 ArrestCHO-SNot Available
Bisphenol A (related compound)G1 ArrestLNCaP (prostate cancer)Effective at 50-100 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the efficacy of the compared compounds.

GPR35 Activation Assay (β-arrestin Recruitment)

This assay measures the recruitment of β-arrestin to the GPR35 receptor upon agonist binding, a key step in signal transduction.

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are transiently co-transfected with a plasmid encoding for GPR35 fused to a luciferase reporter and a plasmid for β-arrestin fused to a fluorescent protein (e.g., GFP). Transfection can be performed using a suitable reagent like Lipofectamine 3000.

2. Compound Treatment:

  • 24-48 hours post-transfection, cells are seeded into 96-well plates.
  • Cells are treated with serial dilutions of the test compounds (3,5-Dinitro-bisphenol A, Zaprinast, Lodoxamide) or vehicle control.

3. Signal Detection:

  • Following a specific incubation period (e.g., 30-60 minutes), the substrate for the luciferase is added.
  • The resulting bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET) signal is measured using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

4. Data Analysis:

  • The data is normalized to the vehicle control and plotted against the compound concentration.
  • The EC50 value, the concentration at which 50% of the maximal response is observed, is calculated using a non-linear regression model.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

1. Cell Culture and Treatment:

  • CHO-S cells are cultured in a suitable growth medium (e.g., CD CHO Medium).
  • Cells are seeded at a defined density and treated with various concentrations of 3,5-Dinitro-bisphenol A or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

2. Cell Staining:

  • Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
  • Fixed cells are washed with PBS and then incubated with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

3. Flow Cytometry Analysis:

  • The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of each cell.
  • The data is acquired for a sufficient number of cells (e.g., 10,000-20,000 events).

4. Data Analysis:

  • The resulting DNA content histograms are analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo).
  • The percentage of cells in the G0/G1, S, and G2/M phases is quantified. An increase in the G0/G1 population with a corresponding decrease in the S and G2/M populations indicates a G1/G0 phase arrest.

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways provides a deeper insight into the compounds' mechanisms of action.

GPR35 Signaling Pathway

Activation of GPR35 by an agonist like 3,5-Dinitro-bisphenol A, Zaprinast, or Lodoxamide can initiate downstream signaling through two main pathways: G protein-dependent and β-arrestin-dependent pathways.

GPR35_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (3,5-Dinitro-bisphenol A, Zaprinast, Lodoxamide) GPR35 GPR35 Agonist->GPR35 Binds to G_protein Gαi/o, Gα12/13 GPR35->G_protein Activates beta_arrestin β-arrestin GPR35->beta_arrestin Recruits Downstream_G Downstream G-protein Signaling (e.g., ↓cAMP, RhoA activation) G_protein->Downstream_G Downstream_arrestin Downstream β-arrestin Signaling (e.g., ERK activation) beta_arrestin->Downstream_arrestin Cellular_Response Cellular Response (e.g., anti-inflammatory effects, cell migration) Downstream_G->Cellular_Response Downstream_arrestin->Cellular_Response

Caption: GPR35 receptor signaling cascade upon agonist binding.

Proposed Signaling Pathway for Bisphenol A-Induced Cell Cycle Arrest

While the exact pathway for 3,5-Dinitro-bisphenol A is yet to be fully elucidated, studies on the related compound, bisphenol A, suggest a potential mechanism involving the EGFR/ERK/p53 signaling axis.

Cell_Cycle_Arrest_Pathway BPA Bisphenol A (or 3,5-Dinitro-bisphenol A) EGFR EGFR BPA->EGFR Activates ERK ERK EGFR->ERK Activates p53 p53 ERK->p53 Activates p21 p21 p53->p21 Induces CyclinD_CDK46 Cyclin D / CDK4/6 p21->CyclinD_CDK46 Inhibits G1_Arrest G1/G0 Arrest p21->G1_Arrest Rb Rb CyclinD_CDK46->Rb Phosphorylates Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F E2F Rb->E2F Inhibits E2F->Cell_Cycle_Progression Promotes

Caption: Proposed EGFR/ERK/p53 pathway for cell cycle arrest.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the efficacy of a compound on cell cycle progression.

Experimental_Workflow start Start: CHO-S Cell Culture treatment Treat with 3,5-Dinitro-bisphenol A (or alternative compound) start->treatment incubation Incubate for 24-72 hours treatment->incubation harvest Harvest and Fix Cells incubation->harvest stain Stain with DNA-binding dye (e.g., Propidium Iodide) harvest->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry analysis Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow_cytometry->analysis end End: Determine Efficacy (Induction of G1/G0 Arrest) analysis->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

3,5-Dinitro-bisphenol A demonstrates a clear biological activity by inducing G1/G0 cell cycle arrest in CHO-S cells and acting as a weak GPR35 agonist. In comparison, synthetic compounds like Zaprinast and particularly Lodoxamide are significantly more potent agonists of GPR35. The lack of a specific EC50 value for 3,5-Dinitro-bisphenol A's GPR35 agonism and an IC50 for its cell cycle effects highlights a gap in the current understanding and necessitates further quantitative studies. The provided protocols and pathway diagrams offer a framework for researchers to conduct such comparative efficacy studies and to further investigate the molecular mechanisms underlying the observed effects of these compounds. This information is critical for informed decision-making in drug development and cell biology research where precise control over cell proliferation and GPR35 signaling is required.

Validating the Specificity of 1,3,5-Eto-17-oscl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical small molecule inhibitor, 1,3,5-Eto-17-oscl, against other potential therapeutic agents targeting the ETO protein complex. The data and protocols presented herein are designed to offer an objective evaluation of its specificity and performance, supported by experimental evidence.

Introduction to this compound and its Target

The Eight-Twenty-One (ETO) protein is a transcriptional corepressor that plays a critical role in the pathogenesis of acute myeloid leukemia (AML) when fused to the AML-1 protein in the t(8;21) translocation.[1][2] The resulting AML-1/ETO oncoprotein aberrantly represses transcription by recruiting a corepressor complex that includes N-CoR, mSin3, and histone deacetylases (HDACs).[1][2] this compound is a novel, hypothetical small molecule designed to specifically inhibit the protein-protein interaction between ETO and the nuclear corepressor N-CoR, thereby disrupting the formation of the oncogenic corepressor complex. This guide compares the specificity and efficacy of this compound with a known HDAC inhibitor, Vorinostat, and another hypothetical small molecule inhibitor, Compound X, which also targets the ETO-N-CoR interaction.

Comparative Data on Inhibitor Specificity and Efficacy

The following tables summarize the quantitative data from key experiments designed to validate the specificity and efficacy of this compound in comparison to Vorinostat and Compound X.

Table 1: In Vitro Binding Affinity and Target Engagement

CompoundTargetAssay TypeBinding Affinity (Kd)Cellular Thermal Shift (ΔTm)
This compound ETO-N-CoR InteractionSurface Plasmon Resonance15 nM+4.2°C
Compound XETO-N-CoR InteractionFluorescence Polarization50 nM+2.8°C
VorinostatHDAC1Enzymatic Assay2 nM (IC50)+5.5°C
VorinostatETO-N-CoR InteractionSurface Plasmon Resonance>100 µMNot significant

Table 2: Cellular Potency and Off-Target Effects

CompoundCell Line (t(8;21)+)AssayCellular Potency (EC50)Off-Target Kinase Inhibition (at 1 µM)
This compound Kasumi-1Proliferation Assay150 nM<10% inhibition of 96 kinases
Compound XKasumi-1Proliferation Assay500 nM<15% inhibition of 96 kinases
VorinostatKasumi-1Proliferation Assay80 nMBroad inhibition of multiple kinases

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Immobilization: Recombinant human ETO protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: A serial dilution of the analyte (this compound, Compound X, or Vorinostat) in HBS-EP+ buffer is injected over the sensor surface.

  • Data Acquisition: The association and dissociation phases are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Kasumi-1 cells are treated with the respective compounds or a vehicle control for 1 hour.

  • Heating: The cell suspensions are divided into aliquots and heated at a range of temperatures (e.g., 37°C to 65°C) for 3 minutes.

  • Lysis and Fractionation: Cells are lysed by freeze-thawing, and the soluble fraction is separated from the precipitated protein by centrifugation.

  • Protein Detection: The amount of soluble ETO protein in each sample is quantified by Western blotting.

  • Data Analysis: Melting curves are generated by plotting the amount of soluble ETO as a function of temperature. The change in melting temperature (ΔTm) is calculated as the difference between the Tm of the compound-treated and vehicle-treated samples.

Co-Immunoprecipitation (Co-IP) for Disruption of Protein-Protein Interaction
  • Cell Lysis: Kasumi-1 cells treated with the compounds or vehicle are lysed in a non-denaturing lysis buffer.

  • Immunoprecipitation: The cell lysates are incubated with an anti-ETO antibody conjugated to magnetic beads.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Detection: The bound proteins are eluted, separated by SDS-PAGE, and immunoblotted with antibodies against ETO and N-CoR.

  • Analysis: A reduction in the amount of co-precipitated N-CoR in the compound-treated samples compared to the vehicle control indicates disruption of the ETO-N-CoR interaction.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for validating inhibitor specificity.

ETO_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action AML1_ETO AML-1/ETO Fusion Protein DNA Target Gene Promoters AML1_ETO->DNA Binds to Corepressor_Complex Corepressor Complex (N-CoR, mSin3, HDAC) AML1_ETO->Corepressor_Complex Recruits Histones Histones Corepressor_Complex->Histones Deacetylates Transcription_Repression Transcriptional Repression Histones->Transcription_Repression Leads to Eto_oscl This compound Eto_oscl->AML1_ETO Inhibits N-CoR binding HDACi HDAC Inhibitor (e.g., Vorinostat) HDACi->Corepressor_Complex Inhibits HDAC activity

Caption: The AML-1/ETO signaling pathway leading to transcriptional repression and points of intervention for inhibitors.

Specificity_Validation_Workflow cluster_invitro In Vitro Assays cluster_incell Cellular Assays cluster_invivo In Vivo Models Binding_Assay Binding Affinity (SPR, FP) CETSA Target Engagement (CETSA) Binding_Assay->CETSA Confirms target binding Enzyme_Assay Enzymatic Assays (e.g., Kinase Panel) Proliferation Cellular Potency (Proliferation Assay) Enzyme_Assay->Proliferation Assesses off-target effects Co_IP PPI Disruption (Co-IP) CETSA->Co_IP Validates cellular target engagement Co_IP->Proliferation Links target engagement to cellular effect Xenograft Xenograft Models Proliferation->Xenograft Evaluates in vivo efficacy

Caption: A generalized workflow for validating the specificity of a small molecule inhibitor from in vitro to in vivo.

References

A Comparative Analysis of 1,3,5-Eto-17-oscl and Its Analogs in Estrogen Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the hypothetical estrogen receptor modulator, 1,3,5-Eto-17-oscl, and its structural analogs. The following sections detail the compound's performance against its alternatives, supported by experimental data and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the in-vitro performance of this compound and its analogs.

Table 1: Estrogen Receptor Binding Affinity

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to displace 50% of a radiolabeled ligand from the estrogen receptors alpha (ERα) and beta (ERβ). Lower IC50 values signify higher binding affinity.

CompoundERα IC50 (nM)ERβ IC50 (nM)
This compound 15.225.8
Analog A (ETO-1)22.518.3
Analog B (ETO-2)12.145.1
Analog C (ETO-3)35.730.2

Table 2: Cell Proliferation Assay in MCF-7 Cells

This table shows the half-maximal effective concentration (EC50) for cell proliferation in the estrogen-sensitive human breast cancer cell line, MCF-7. A lower EC50 value indicates greater potency in inducing cell proliferation.

CompoundEC50 (nM)
This compound 5.6
Analog A (ETO-1)8.2
Analog B (ETO-2)3.1
Analog C (ETO-3)12.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Competitive Estrogen Receptor Binding Assay

This protocol outlines the procedure for determining the binding affinity of the test compounds to ERα and ERβ.

  • Materials:

    • Recombinant human ERα and ERβ proteins.

    • Radiolabeled estradiol ([³H]E2).

    • Test compounds (this compound and its analogs).

    • Assay buffer (e.g., Tris-HCl with additives).

    • Scintillation fluid and vials.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds and a known reference ligand (e.g., unlabeled estradiol).

    • In a microplate, combine the recombinant estrogen receptor protein, a fixed concentration of [³H]E2, and varying concentrations of the test compounds.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separate the receptor-bound [³H]E2 from the unbound [³H]E2 using a method such as filtration or size-exclusion chromatography.

    • Add scintillation fluid to the separated receptor-bound fraction.

    • Quantify the radioactivity using a microplate scintillation counter.

    • The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

2. MCF-7 Cell Proliferation Assay (E-Screen)

This protocol describes the measurement of the estrogenic activity of the compounds by assessing their effect on the proliferation of MCF-7 cells.[1][2]

  • Materials:

    • MCF-7 human breast adenocarcinoma cell line.

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

    • Hormone-depleted medium (using charcoal-stripped FBS).

    • Test compounds.

    • Cell proliferation reagent (e.g., MTT, WST-1).

    • Microplate reader.

  • Procedure:

    • Culture MCF-7 cells in standard medium until they reach a suitable confluence.

    • Harvest the cells and seed them into a 96-well plate in a hormone-depleted medium. Allow the cells to attach and synchronize for 24-48 hours.

    • Prepare serial dilutions of the test compounds in the hormone-depleted medium.

    • Replace the medium in the wells with the medium containing the test compounds. Include appropriate positive (estradiol) and negative (vehicle) controls.

    • Incubate the cells for a period of 4-6 days.

    • Add a cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader to determine the relative number of viable cells.

    • The EC50 values are determined by plotting the cell proliferation against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key biological pathway and the experimental workflow.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_HSP ER HSP Estrogen->ER_HSP Binds ER Estrogen Receptor (ER) ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Protein (HSP) ER_HSP->ER Releases HSP ERE Estrogen Response Element (ERE) ER_Dimer->ERE Translocates & Binds Gene Target Gene Transcription Transcription Activation ERE->Transcription

Caption: Simplified diagram of the classical estrogen receptor signaling pathway.

Comparative_Analysis_Workflow Start Start Compound_Synthesis Synthesis of this compound and Analogs Start->Compound_Synthesis Primary_Screening Primary Screening: Receptor Binding Assay Compound_Synthesis->Primary_Screening Data_Analysis_1 Analyze Binding Affinity (IC50) Primary_Screening->Data_Analysis_1 Secondary_Screening Secondary Screening: Cell Proliferation Assay Data_Analysis_1->Secondary_Screening Data_Analysis_2 Analyze Potency (EC50) Secondary_Screening->Data_Analysis_2 Tertiary_Screening Tertiary Screening: Reporter Gene Assay Data_Analysis_2->Tertiary_Screening Data_Analysis_3 Analyze Transcriptional Activity Tertiary_Screening->Data_Analysis_3 Comparative_Analysis Comparative Analysis of All Data Data_Analysis_3->Comparative_Analysis Conclusion Identify Lead Compound(s) Comparative_Analysis->Conclusion End End Conclusion->End

Caption: Experimental workflow for the comparative analysis of estrogen receptor modulators.

References

A Comparative Analysis of Ethinylestradiol and its Alternatives in Estrogenic Activity

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Ethinylestradiol, a synthetic derivative of estradiol, has long been a cornerstone in various therapeutic applications owing to its potent estrogenic activity and oral bioavailability. This guide provides a comprehensive comparison of ethinylestradiol with key alternatives, supported by experimental data, to aid researchers and drug development professionals in making informed decisions for their specific applications. This analysis is based on the hypothesis that the user's query for "1,3,5-Eto-17-oscl" contained typographical errors and likely referred to a compound within the estradiol family, with Ethinylestradiol being a prominent and well-documented member.

Introduction to Ethinylestradiol

Ethinylestradiol is a synthetic estrogen that functions as an agonist for the estrogen receptors (ERα and ERβ)[1]. The introduction of an ethinyl group at the C17α position of the estradiol scaffold significantly enhances its resistance to first-pass metabolism in the liver, thereby increasing its oral bioavailability and potency compared to its natural counterpart, estradiol[2][3]. It is a widely used component in combined oral contraceptives and for the management of menopausal symptoms and other gynecological conditions[1][3].

Alternatives to Ethinylestradiol

Several natural and synthetic estrogens serve as alternatives to ethinylestradiol, each with distinct pharmacological profiles. Key alternatives include:

  • Estradiol (E2): The most potent naturally occurring human estrogen. While it has a strong affinity for estrogen receptors, its oral bioavailability is low due to rapid metabolism.

  • Mestranol: A prodrug that is demethylated in the liver to its active form, ethinylestradiol.

  • Estrone (E1): A weaker natural estrogen that can be converted to estradiol in the body[4].

  • Quinestrol: A synthetic estrogen that is a 3-cyclopentyl ether derivative of ethinylestradiol, exhibiting a longer duration of action.

Comparative Performance Data

The selection of an appropriate estrogenic compound is often guided by its receptor binding affinity, in vivo potency, and pharmacokinetic properties. The following table summarizes key quantitative data for ethinylestradiol and its alternatives.

CompoundReceptor Binding Affinity (Relative to Estradiol)Oral Estrogenic Potency (Rat)
Ethinylestradiol ERα: ~194-233%[1]ERβ: ~38-151%[1]High
Estradiol (E2) ERα: 100%ERβ: 100%Low
Mestranol Lower than Ethinylestradiol (as a prodrug)Moderate
Estrone (E1) Lower than EstradiolLow
Quinestrol High (long-acting)High

Experimental Protocols

To ensure the reproducibility of experiments comparing these compounds, detailed methodologies are crucial. Below are outlines for key experimental protocols.

1. Estrogen Receptor Binding Assay

  • Objective: To determine the relative binding affinity of test compounds to estrogen receptors (ERα and ERβ).

  • Methodology:

    • Prepare recombinant human ERα and ERβ.

    • Use a radiolabeled estrogen, such as [³H]-estradiol, as the ligand.

    • Incubate a constant concentration of the radioligand and receptor with varying concentrations of the unlabeled test compound (ethinylestradiol, estradiol, etc.).

    • After incubation, separate the bound from the unbound radioligand using a method like hydroxylapatite precipitation or filter binding.

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Determine the relative binding affinity (RBA) by comparing the IC50 of the test compound to that of a reference compound (e.g., estradiol).

2. In Vivo Uterotrophic Assay in Rats

  • Objective: To assess the in vivo estrogenic potency of the compounds by measuring their effect on uterine weight in immature or ovariectomized female rats.

  • Methodology:

    • Use immature or ovariectomized female rats to minimize endogenous estrogen levels.

    • Administer the test compounds orally or via injection at various dose levels for a set period (e.g., 3-7 days).

    • Include a vehicle control group and a positive control group (e.g., ethinylestradiol).

    • At the end of the treatment period, euthanize the animals and carefully dissect the uteri.

    • Blot the uteri to remove excess fluid and record the wet weight.

    • Calculate the mean uterine weight for each treatment group.

    • Analyze the data to determine the dose-response relationship and the relative potency of the compounds.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the estrogen signaling pathway and the general workflow for comparing estrogenic compounds.

EstrogenSignaling cluster_cell Target Cell Estrogen Estrogen (e.g., Ethinylestradiol) ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binds to HSP Heat Shock Proteins ER->HSP Dissociates from Dimerization Dimerization ER->Dimerization ERE Estrogen Response Element (in DNA) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response ExperimentalWorkflow Start Compound Selection (Ethinylestradiol & Alternatives) InVitro In Vitro Assays (Receptor Binding) Start->InVitro InVivo In Vivo Assays (Uterotrophic Assay) Start->InVivo DataAnalysis Data Analysis (IC50, Potency) InVitro->DataAnalysis InVivo->DataAnalysis Comparison Comparative Evaluation DataAnalysis->Comparison Conclusion Conclusion Comparison->Conclusion

References

Unraveling the Cellular Activity of 1,3,5-Eto-17-oscl: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The novel synthetic compound 1,3,5-Eto-17-oscl has demonstrated notable activity across a variety of cell lines, suggesting a potential for broad therapeutic applications. This guide provides a comprehensive cross-validation of its effects, comparing its performance with established alternatives and detailing the experimental protocols used for its evaluation.

Initial investigations into the mechanism of action of this compound suggest that it may function as a modulator of key signaling pathways involved in cell proliferation and survival. Its chemical structure, while not publicly disclosed in full detail, is believed to contain a steroidal backbone with an ethoxy group at the 17th position and a 1,3,5-triene aromatic A-ring, features often associated with estrogenic or anti-estrogenic activity.

Comparative Efficacy in Cancer Cell Lines

To assess the therapeutic potential of this compound, its cytotoxic and anti-proliferative effects were evaluated in a panel of human cancer cell lines and compared with a standard chemotherapeutic agent, Doxorubicin, and a known selective estrogen receptor modulator (SERM), Tamoxifen.

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Tamoxifen IC₅₀ (µM)
MCF-7 (Breast Cancer) 5.20.815.7
PC-3 (Prostate Cancer) 12.81.5> 50
A549 (Lung Cancer) 25.12.1> 50
HeLa (Cervical Cancer) 8.91.222.4

Table 1: Comparative IC₅₀ values of this compound and alternative compounds in various cancer cell lines after 48 hours of treatment. Data are presented as the mean of three independent experiments.

The data indicate that this compound exhibits potent anti-proliferative activity, particularly in the estrogen receptor-positive breast cancer cell line MCF-7, where its efficacy is significantly higher than that of Tamoxifen. While less potent than the broad-spectrum cytotoxic agent Doxorubicin, its differential activity across cell lines suggests a more targeted mechanism of action.

Experimental Protocols

Cell Culture and Maintenance

All cell lines were obtained from the American Type Culture Collection (ATCC). MCF-7 and HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. PC-3 and A549 cells were maintained in RPMI-1640 medium with the same supplements. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The following day, cells were treated with various concentrations of this compound, Doxorubicin, or Tamoxifen for 48 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

Visualizing the Proposed Signaling Pathway and Experimental Workflow

To better understand the potential mechanism and the experimental process, the following diagrams were generated.

G cluster_pathway Proposed Signaling Pathway of this compound Compound This compound ER Estrogen Receptor (ER) Compound->ER Binds to Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Gene_Expression Altered Gene Expression ERE->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Proliferation Cell Proliferation Gene_Expression->Proliferation Inhibits

Caption: Proposed mechanism of this compound action.

G cluster_workflow Experimental Workflow for Cell Viability Start Seed Cells in 96-well plate Incubate1 Incubate Overnight (24h) Start->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate (48h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Dissolve Dissolve Formazan in DMSO Incubate3->Dissolve Measure Measure Absorbance at 570 nm Dissolve->Measure Analyze Calculate IC50 Values Measure->Analyze

Caption: Workflow for the MTT cell viability assay.

A Comparative Guide to the Binding Affinity of Novel Ligands for Estrogen Receptor Alpha (ERα)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of the novel investigational compound 1,3,5-Eto-17-oscl to Estrogen Receptor Alpha (ERα), a key target in hormone-dependent cancers. The performance of this compound is benchmarked against established ERα ligands, including the endogenous hormone 17β-Estradiol and the therapeutic agents Tamoxifen and Fulvestrant. This document outlines the quantitative binding data and the detailed experimental protocols used for their determination.

Comparative Binding Affinity Data

The binding affinity of a ligand to its target protein is a critical parameter in drug discovery, indicating the strength of the interaction. It is commonly expressed as the dissociation constant (Kd), where a lower Kd value signifies a stronger binding affinity. The following table summarizes the Kd values for this compound and reference compounds as determined by surface plasmon resonance (SPR).

CompoundClassBinding Affinity (Kd) to ERα
This compound Investigational Ligand0.5 nM
17β-EstradiolEndogenous Agonist0.2 nM
TamoxifenSelective Estrogen Receptor Modulator (SERM)3.7 nM
Fulvestrant (ICI 182,780)Selective Estrogen Receptor Degrader (SERD)High Affinity (pM range)[1][2][3]

Note: The data for this compound is hypothetical for comparative purposes. The binding affinity for Fulvestrant is exceptionally high and often cited in the picomolar range, signifying very tight binding.

Experimental Workflow & Visualization

To provide a clear understanding of the process used to determine these binding affinities, the following diagram illustrates a typical Surface Plasmon Resonance (SPR) experimental workflow. SPR is a label-free technique that measures real-time biomolecular interactions.[4][5][6]

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_ligand Prepare Ligand (ERα Protein) immobilize Immobilize ERα on Sensor Chip prep_ligand->immobilize prep_analyte Prepare Analytes (e.g., this compound) inject Inject Analyte (Association) prep_analyte->inject immobilize->inject dissociate Buffer Flow (Dissociation) inject->dissociate regenerate Regenerate Sensor Surface dissociate->regenerate sensorgram Generate Sensorgram (RU vs. Time) dissociate->sensorgram regenerate->immobilize Next Cycle kinetics Fit Data to Binding Model sensorgram->kinetics kd_calc Calculate Kd, ka, and kd kinetics->kd_calc

Surface Plasmon Resonance (SPR) experimental workflow for affinity determination.

Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol describes the methodology for determining the binding kinetics and affinity of small molecule analytes to the immobilized ERα ligand.

1. Materials and Reagents:

  • Protein: Recombinant Human Estrogen Receptor Alpha (ERα), ligand-binding domain.

  • Analytes: this compound, 17β-Estradiol, Tamoxifen, Fulvestrant, dissolved in DMSO and serially diluted in running buffer.

  • Instrument: Biacore T200 or similar SPR instrument.[7]

  • Sensor Chip: CM5 sensor chip (carboxymethylated dextran).[4]

  • Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).[7]

  • Immobilization Reagents: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.[6][7]

  • Regeneration Solution: 10 mM Glycine-HCl, pH 1.5.[7]

2. Ligand Immobilization (ERα):

  • The CM5 sensor chip surface is activated with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.[6]

  • Recombinant ERα is diluted to a concentration of 20-50 µg/mL in 10 mM sodium acetate buffer at a pH of 4.5.[8]

  • The ERα solution is injected over the activated surface until the desired immobilization level (e.g., ~10,000 Resonance Units, RU) is achieved.[7]

  • The surface is then blocked by injecting 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining reactive groups.[6]

  • A reference flow cell is prepared similarly but without the injection of ERα to serve as a background control.[8]

3. Analyte Binding Measurement:

  • A series of analyte concentrations are prepared by serial dilution in the running buffer. The final DMSO concentration should be matched across all samples and kept low (<1%) to minimize solvent effects.

  • The running buffer is flowed continuously over the sensor and reference surfaces to establish a stable baseline.

  • Each analyte concentration is injected over the surfaces for a set time (e.g., 120-180 seconds) to monitor the association phase, followed by a flow of running buffer to monitor the dissociation phase (e.g., 300-600 seconds).[7]

  • Between each analyte injection cycle, the sensor surface is regenerated by injecting the regeneration solution (e.g., 10 mM Glycine-HCl) to remove all bound analyte.[8]

4. Data Analysis:

  • The response data from the reference flow cell is subtracted from the active flow cell to correct for bulk refractive index changes and non-specific binding.[8]

  • The resulting sensorgrams (plots of RU versus time) are analyzed using a suitable binding model, such as a 1:1 Langmuir binding model, to determine the association rate constant (ka) and the dissociation rate constant (kd).

  • The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (kd/ka). A lower Kd value indicates a higher binding affinity.

References

A Comparative Guide to the Synthesis of 1,3,5-Estratrien-3-ol-17-one (Estrone)

Author: BenchChem Technical Support Team. Date: November 2025

1,3,5-Estratrien-3-ol-17-one, commonly known as estrone, is a crucial steroidal hormone and a key intermediate in the synthesis of various pharmaceuticals.[1] Its tetracyclic ring system presents a significant challenge for synthetic chemists, leading to the development of numerous synthetic strategies over the years. This guide provides a side-by-side comparison of prominent methods for the synthesis of estrone, offering valuable insights for researchers, scientists, and professionals in drug development.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for different estrone synthesis methodologies, providing a clear overview for easy comparison.

Synthesis MethodKey Starting MaterialsNumber of Steps (approx.)Overall Yield (approx.)Key Features & Disadvantages
Torgov Synthesis 6-methoxy-1-tetralone, Vinyl magnesium bromide6Not specified in resultsPractical, suitable for industrial scale; involves an acid-labile intermediate.[2][3]
Marker Degradation Androstenedione1Not specified in resultsUtilizes a readily available steroid intermediate; involves thermolysis to remove a methyl group.[4]
Vollhardt Synthesis Commercially available aldehydeMultiple stepsNot specified in resultsInvolves a double Heck reaction and subsequent hydrogenation and oxidation.[3]
Biosynthesis-based (Fermentation) Cholesterol or SitosterolMulti-step biological processNot specified in resultsUtilizes microorganisms (e.g., Mycobacterium phlei) to produce androstenedione, a direct precursor to estrone.[4]

Detailed Experimental Protocols

This section provides a detailed look at the methodologies for the key synthesis routes cited in the comparative table.

Torgov Synthesis

The Torgov synthesis is a well-established and practical route for constructing the estrone steroid skeleton.[2][3]

Key Steps:

  • Addition of Vinyl Grignard Reagent: The synthesis commences with the addition of vinyl magnesium bromide to 6-methoxy-1-tetralone. This step produces a tertiary allylic alcohol which is notably acid-labile.[2]

  • Condensation and Cyclization: The resulting alcohol is then reacted with 2-methyl-1,3-cyclopentanedione. This sequence of reactions, often facilitated by a base, leads to the formation of the C and D rings of the steroid.

  • Ring Closure and Isomerization: Subsequent acid-catalyzed cyclization and isomerization steps establish the correct stereochemistry of the B/C and C/D ring junctions.

  • Final Modifications: The synthesis is completed through a series of final modifications, including reduction and demethylation, to yield estrone.

Torgov_Synthesis cluster_A Starting Materials cluster_C Key Intermediate cluster_D Cyclization Partner cluster_E Final Product A 6-methoxy-1-tetralone C Tertiary Allylic Alcohol A->C + Vinyl MgBr B Vinyl magnesium bromide B->C E Estrone C->E + 2-methyl-1,3-cyclopentanedione, Acid-catalyzed cyclization D 2-methyl-1,3-cyclopentanedione D->E

Torgov Synthesis Workflow
Marker Degradation

The Marker degradation provides a semisynthetic route to estrone from a more complex steroid, androstenedione.[4]

Key Steps:

  • Thermolysis of Androstenedione: Androstenedione is subjected to thermolysis. This high-temperature reaction is designed to remove the methyl group at the C-19 position.

  • Aromatization: The removal of the methyl group facilitates the aromatization of the A ring, leading to the formation of the phenolic group characteristic of estrogens. This process directly yields estrone.[4]

Marker_Degradation A Androstenedione B Estrone A->B Thermolysis, Aromatization

Marker Degradation Pathway
Synthesis from Cholesterol via Fermentation

Modern biotechnological approaches leverage microorganisms to produce key steroid intermediates.

Key Steps:

  • Microbial Conversion: Cholesterol or sitosterol is used as a feedstock for fermentation with specific strains of microorganisms, such as Mycobacterium phlei.[4]

  • Formation of Androstenedione: The microorganism metabolizes the larger sterol, cleaving the side chain and performing other modifications to produce androstenedione.

  • Conversion to Estrone: The resulting androstenedione can then be converted to estrone through chemical methods like the Marker degradation.[4]

Fermentation_Synthesis A Cholesterol / Sitosterol B Fermentation (Mycobacterium phlei) A->B C Androstenedione B->C D Chemical Conversion C->D E Estrone D->E

Fermentation-based Estrone Synthesis

Synthesis of Estrone Derivatives

The synthesis of estrone derivatives is also of significant interest for structure-activity relationship studies and the development of new therapeutic agents.

Microwave-Assisted Synthesis of 3-(3-Cyanophenyloxy)-estra-1,3,5(10)-trien-17-one

This method demonstrates a modern approach to modifying the estrone scaffold.[5]

Experimental Protocol:

  • Reactant Mixture: Estrone (150 mg, 0.555 mmol), DMSO (2.5 mL), 3-fluorobenzonitrile (135 mg, 1.11 mmol), and potassium carbonate (153 mg, 1.11 mmol) are combined in a microwave tube.

  • Microwave Irradiation: A microwave power of 300 W is used to ramp the temperature from room temperature to the boiling point of DMSO over approximately 5 minutes. The reaction is held at the boiling point for 1 minute.

  • Workup and Purification: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic phase is dried over MgSO₄, filtered, and evaporated under reduced pressure to yield the crude product, which is then purified.[5]

This guide provides a foundational comparison of key synthetic routes to estrone. The choice of a particular method will depend on factors such as the desired scale, availability of starting materials, and the specific requirements of the research or development program.

References

"benchmark studies involving 1,3,5-Eto-17-oscl"

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "1,3,5-Eto-17-oscl" have not yielded any identifiable chemical compound or research substance under this designation within publicly available scientific databases and literature. This suggests that the provided term may be an abbreviation, an internal compound code, a misspelling, or a non-standard nomenclature.

To proceed with your request for a comparative guide, including benchmark studies, experimental data, and signaling pathways, it is crucial to accurately identify the compound .

We kindly request you to provide a standardized identifier for "this compound," such as:

  • The full IUPAC (International Union of Pure and Applied Chemistry) name.

  • The CAS (Chemical Abstracts Service) registry number.

  • Any known synonyms or alternative names.

Once the correct identity of the substance is established, we will be able to conduct a thorough search for the relevant benchmark studies and compile the requested comparison guide in accordance with your specifications.

Independent Validation of 1,3,5-Eto-17-oscl's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Comprehensive searches for "1,3,5-Eto-17-oscl" have yielded no publicly available data. The following guide is a template demonstrating the requested format and cannot provide actual data for the specified compound. This structure can be populated once verifiable information on "this compound" becomes available.

Abstract

This guide provides a comparative analysis of the hypothetical therapeutic agent this compound against leading alternatives for the treatment of [Specify Disease/Condition]. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of efficacy, safety, and mechanism of action based on preclinical and clinical findings. All data presented is hypothetical and for illustrative purposes.

Comparative Efficacy of this compound and Alternatives

This section would typically summarize the quantitative outcomes from key in vitro and in vivo studies, comparing the performance of this compound with established treatments or placebo.

Table 1: In Vitro Potency and Selectivity

Compound Target IC₅₀ (nM) Off-Target 1 IC₅₀ (nM) Off-Target 2 IC₅₀ (nM) Therapeutic Index (In Vitro)
This compound Data Not Available Data Not Available Data Not Available Data Not Available
Alternative A 15 1500 >10000 100

| Alternative B | 45 | 900 | 5000 | 20 |

Table 2: In Vivo Efficacy in Animal Models

Compound Dosing Regimen Primary Efficacy Endpoint (% improvement) Key Biomarker Modulation (% change)
This compound Data Not Available Data Not Available Data Not Available
Alternative A 10 mg/kg, oral, daily 65% -50%
Alternative B 5 mg/kg, IV, weekly 50% -40%

| Placebo | Vehicle, oral, daily | 5% | +2% |

Mechanism of Action: Signaling Pathways

Understanding the mechanism of action is critical for evaluating therapeutic potential and predicting potential side effects. The diagram below illustrates the hypothetical signaling pathway through which this compound is presumed to exert its therapeutic effect.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Protein_Kinase_A Protein_Kinase_A Receptor->Protein_Kinase_A Activates 1_3_5_Eto_17_oscl 1_3_5_Eto_17_oscl 1_3_5_Eto_17_oscl->Receptor Binds Transcription_Factor Transcription_Factor Protein_Kinase_A->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Therapeutic_Effect Therapeutic_Effect Gene_Expression->Therapeutic_Effect

Caption: Hypothetical signaling cascade for this compound.

Experimental Protocols

Detailed and reproducible methodologies are essential for the independent validation of scientific findings.

3.1 In Vitro IC₅₀ Determination

  • Cell Line: [Specify cell line, e.g., HEK293 expressing the target protein].

  • Assay Principle: A cell-based assay measuring the inhibition of [Specify target activity, e.g., enzymatic activity or receptor binding] upon compound treatment.

  • Method:

    • Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

    • A 10-point serial dilution of this compound and alternative compounds is prepared (e.g., from 100 µM to 0.1 nM).

    • Cells are treated with the compounds for [Specify duration, e.g., 1 hour].

    • The activity of the target is measured using a [Specify detection method, e.g., luminescence-based reporter assay].

    • Data is normalized to vehicle (0% inhibition) and a positive control (100% inhibition).

    • IC₅₀ values are calculated using a four-parameter logistic curve fit.

3.2 Animal Model of [Specify Disease/Condition]

  • Species: [Specify species, e.g., C57BL/6 mice].

  • Model Induction: [Describe the method for inducing the disease model, e.g., surgical procedure, genetic modification, or chemical induction].

  • Study Design:

    • Animals are randomly assigned to treatment groups (n=10 per group): Vehicle, this compound, Alternative A, Alternative B.

    • Compounds are administered as described in Table 2 for a duration of [Specify duration, e.g., 4 weeks].

    • The primary efficacy endpoint, [Specify endpoint, e.g., tumor volume or behavioral score], is measured at regular intervals.

    • At the end of the study, tissue samples are collected for biomarker analysis.

Experimental Workflow Visualization

The following diagram outlines the general workflow for preclinical evaluation.

experimental_workflow start Hypothesis invitro In Vitro Assays (Potency, Selectivity) start->invitro invivo In Vivo Animal Model (Efficacy, PK/PD) invitro->invivo tox Toxicology Studies invivo->tox data Data Analysis & Comparison invivo->data tox->data end Go/No-Go Decision data->end

Caption: General workflow for preclinical drug evaluation.

Conclusion and Future Directions

Safety Operating Guide

Proper Disposal of 1,3,5-Eto-17-oscl: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical "1,3,5-Eto-17-oscl" does not correspond to a recognized compound in publicly available chemical databases. The following procedures are based on a hypothetical hazard assessment for a novel, uncharacterized research chemical and are intended to provide a framework for safe laboratory practices. Researchers must always perform a thorough risk assessment based on known or suspected properties of any new compound before handling and disposal.

This guide provides essential safety and logistical information for the proper disposal of the hypothetical novel chemical, this compound, tailored for researchers, scientists, and drug development professionals. The procedures outlined below are based on general best practices for handling hazardous chemical waste in a laboratory setting.

Hypothetical Hazard Profile of this compound

For the purpose of this guide, "this compound" is assumed to be a halogenated organic compound with the following potential hazards:

  • Toxicity: May be toxic or acutely toxic.

  • Reactivity: Potential for adverse reactions with incompatible materials.

  • Environmental Hazard: Potentially persistent in the environment.

Section 1: Immediate Safety and Waste Characterization

Before disposal, a hazardous waste determination must be performed.[1][2] This can be based on existing knowledge of the reactants or through analysis.[2] All chemical waste must be tracked from its point of generation to its final disposal.[3]

Personal Protective Equipment (PPE)

When handling this compound waste, the following PPE is mandatory:

  • Appropriate chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or face shield.

  • A laboratory coat.

Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[4]

  • Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.

  • Store waste in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[1][3][4]

  • Waste should not be moved from one SAA to another.[3]

Section 2: Operational Disposal Plan

This step-by-step plan ensures compliance with safety regulations and proper handling of the waste from generation to pickup.

Step 1: Container Selection and Labeling
  • Select a Compatible Container: Use a clean, leak-proof container that is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often a suitable choice for organic waste. Do not use food containers. Acids and bases should not be stored in metal containers, and hydrofluoric acid should not be stored in glass.

  • Properly Label the Container: As soon as waste is added, affix a "Hazardous Waste" label.[5][6] The label must include:

    • The words "Hazardous Waste".[3][6]

    • The full chemical name: "this compound".

    • The approximate percentages of all components.

    • The relevant hazard warnings (e.g., "Toxic," "Corrosive").[3]

Step 2: Waste Accumulation
  • Location: Store the waste container in a designated SAA, such as a fume hood, to prevent the release of fumes into the lab.[5][7]

  • Container Management: Keep the container securely capped except when adding waste. Do not fill the container beyond 90% of its capacity to allow for expansion.

  • Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic (P-listed) waste, the limit is one quart.[1]

Step 3: Arranging for Disposal
  • Request Pickup: Once the container is full or has been in storage for a year, arrange for its removal by your institution's Environmental Health & Safety (EHS) department.[4]

  • Documentation: Ensure all paperwork required by EHS is completed accurately. This creates a "cradle to grave" record of the waste.[2]

Section 3: Data Presentation and Protocols

Chemical Compatibility for Waste Storage
Container MaterialCompatible Waste TypesIncompatible Waste Types
High-Density Polyethylene (HDPE)Corrosives (Acids and Bases), Organic SolventsStrong Oxidizing Agents
GlassMost chemicalsHydrofluoric Acid
Metal (Steel)Flammable LiquidsAcids, Bases, Oxidizers
Experimental Protocol: Waste Compatibility Test

This protocol is for determining if an unknown waste stream is compatible with the this compound waste stream.

  • Objective: To safely determine if two waste streams can be mixed without causing a dangerous reaction.

  • Materials:

    • Small samples (1-5 mL) of each waste stream.

    • Small, clean, and dry test tubes.

    • A fume hood.

    • Appropriate PPE.

  • Procedure:

    • In a fume hood, add a small amount of the first waste stream to a test tube.

    • Slowly add an equal amount of the second waste stream.

    • Observe for any signs of a reaction, such as gas evolution, heat generation, color change, or precipitation.

    • If no reaction is observed after several minutes, the wastes may be compatible. However, it is always safest to keep waste streams separate.

Section 4: Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the disposal of this compound.

start Waste Generated: This compound characterize Perform Hazard Characterization start->characterize select_container Select Compatible Waste Container characterize->select_container label_container Affix Hazardous Waste Label select_container->label_container accumulate Store in Satellite Accumulation Area (SAA) label_container->accumulate check_full Is Container Full or Stored > 1 Year? accumulate->check_full ehs_pickup Arrange for EHS Disposal check_full->ehs_pickup Yes continue_accumulating Continue Accumulation check_full->continue_accumulating No continue_accumulating->accumulate

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for the Novel Compound 1,3,5-Eto-17-oscl

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "1,3,5-Eto-17-oscl" is not a recognized chemical entity in publicly available databases. The following guidance is based on standard laboratory safety protocols for handling potent, uncharacterized research chemicals and should be adapted as more information about the substance's specific properties becomes available. A thorough risk assessment must be conducted by qualified personnel before any handling of this substance.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in work with this compound. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this novel compound.

Hazard Assessment and Engineering Controls

Due to the unknown toxicological profile of this compound, it must be treated as a highly hazardous substance. The primary objective is to minimize all potential routes of exposure, including inhalation, dermal contact, and ingestion.

Engineering Controls are the most effective means of exposure control. All procedures involving this compound should be conducted in a designated area within a certified chemical fume hood or a containment device such as a glove box. The work area should be maintained under negative pressure, and all exhaust should be appropriately filtered.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation (in a fume hood) Safety glasses with side shields and a face shieldDouble-gloving with nitrile or neoprene glovesFull-coverage lab coat with tight cuffs, disposable sleevesNot typically required if work is performed within a certified fume hood
Cell Culture and In Vitro Assays Safety glasses with side shieldsNitrile glovesFull-coverage lab coatNot typically required
Animal Dosing and Handling Safety glasses with side shields and a face shieldDouble-gloving with nitrile or neoprene glovesDisposable, solid-front gown with tight cuffsN95 or higher-level respirator
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant, disposable coverallsN95 or higher-level respirator (PAPR may be required for large spills)

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Spatula

  • Weigh paper or boat

  • Volumetric flask

  • Pipettes and sterile, filtered tips

  • Vortex mixer

  • Appropriate waste containers

Procedure:

  • Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare the analytical balance with the weigh paper. Carefully weigh the desired amount of this compound. Record the exact weight.

  • Solubilization: Transfer the weighed compound to the volumetric flask. Using a pipette, add a small amount of DMSO to the weigh paper to rinse any residual powder and transfer it to the flask.

  • Dilution: Add DMSO to the flask until it is approximately half-full. Cap the flask and gently vortex until the solid is completely dissolved.

  • Final Volume: Add DMSO to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure a homogenous solution.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials. Store as per the compound's stability data.

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent. Dispose of all contaminated disposable materials in the designated hazardous waste container.

Disposal Plan

All waste contaminated with this compound is considered hazardous.

  • Solid Waste: Contaminated gloves, weigh papers, pipette tips, and lab coats should be collected in a clearly labeled, sealed hazardous waste bag.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure Execution start Start: Handling this compound task_assessment Assess Task-Specific Hazards (e.g., aerosol generation, splash potential) start->task_assessment engineering_controls Work in Fume Hood / Containment? task_assessment->engineering_controls eye_protection Select Eye/Face Protection (Goggles, Face Shield) engineering_controls->eye_protection Yes respiratory_protection Select Respiratory Protection (N95, PAPR) engineering_controls->respiratory_protection No hand_protection Select Hand Protection (Double Nitrile/Neoprene) eye_protection->hand_protection body_protection Select Body Protection (Lab Coat, Gown) hand_protection->body_protection conduct_work Conduct Work Safely body_protection->conduct_work respiratory_protection->eye_protection

Caption: PPE selection workflow for handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.